2,2'-Azobis(2,4-dimethylvaleronitrile)
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWHHGCAGTUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044675, DTXSID90859867 | |
| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |
| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4419-11-8, 1547296-70-7 | |
| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2543 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | a,a'-Azobisdimethylvalerylnitrile~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2'-Azobis(2,4-dimethylvaleronitrile) basic properties
An In-depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile) for Researchers and Drug Development Professionals
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as ADVN or V-65, is a widely utilized oil-soluble azo compound that serves as a potent free-radical initiator in various chemical processes, most notably in the synthesis of polymers. Its ability to decompose at a predictable rate under thermal or UV influence makes it a valuable tool in controlled polymerization reactions. This technical guide provides a comprehensive overview of the core properties, decomposition kinetics, and practical applications of ADVN, with a focus on its utility for researchers, scientists, and professionals in drug development.
Core Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)
A summary of the key physical and chemical properties of ADVN is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₄N₄ | [1] |
| Molecular Weight | 248.37 g/mol | |
| Appearance | White to off-white solid/crystals | [2] |
| Odor | Odorless | [3] |
| CAS Number | 4419-11-8 | [1][2] |
| Melting Point | 75 - 76 °C | [2] |
| Decomposition Temperature | 10-hour half-life at 51°C | [4] |
| Solubility | Insoluble in water. Soluble in various organic solvents such as benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol. | [1][4][5] |
| UN Number | 3236 | [2][6] |
| Hazard Class | 4.1 (Flammable Solid), Self-Reactive Substance Type D | [2][7] |
Decomposition Mechanism and Radical Generation
The utility of ADVN as a radical initiator stems from its thermal and photochemical instability. The central azo group (-N=N-) is the labile point of the molecule.
Thermal and Photochemical Decomposition
Upon heating or exposure to ultraviolet (UV) radiation, ADVN undergoes a unimolecular, first-order decomposition reaction.[3] This process involves the homolytic cleavage of the two carbon-nitrogen bonds adjacent to the azo group. The primary products of this decomposition are two 2,4-dimethylvaleronitrile radicals and a molecule of nitrogen gas (N₂).[3][6] The liberation of the highly stable nitrogen gas is a significant driving force for this reaction.
The decomposition can be represented by the following chemical equation:
(CH₃)₂CHCH₂C(CH₃)(CN)N=NC(CH₃)(CN)CH₂CH(CH₃)₂ → 2 (CH₃)₂CHCH₂C(CH₃)(CN)• + N₂
The rate of this decomposition is highly dependent on temperature. The 10-hour half-life decomposition temperature for ADVN is 51°C, which is lower than that of the more common initiator azobisisobutyronitrile (AIBN), making ADVN suitable for polymerizations at lower temperatures.[4]
Application in Free-Radical Polymerization
ADVN is a cornerstone initiator for free-radical polymerization, a versatile method for synthesizing a wide range of polymers. The process is classically divided into three key stages: initiation, propagation, and termination.
Initiation
This is the first and most critical stage where the active species for polymerization are generated. It occurs in two steps:
-
Decomposition: As described above, ADVN decomposes to form two 2,4-dimethylvaleronitrile radicals.
-
Addition to Monomer: The newly formed radical species are highly reactive and readily attack the double bond of a monomer unit (e.g., a vinyl monomer), forming a new, larger radical.
Propagation
The newly formed monomer radical then adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.
Termination
The growth of the polymer chain is eventually halted through termination reactions. This can occur through two primary mechanisms:
-
Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 6. nbinno.com [nbinno.com]
- 7. Determination of the thermal hazard and decomposition behaviors of 2,2′-azobis-(2,4-dimethylvaleronitrile) (2019) | Shang-Hao Liu | 23 Citations [scispace.com]
2,2'-Azobis(2,4-dimethylvaleronitrile) chemical structure and formula C₁₄H₂₄N₄
An In-depth Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as AMVN or ADVN, is a white, solid organic compound with the chemical formula C₁₄H₂₄N₄.[1] It is a prominent member of the azo compound family, widely recognized for its role as a free radical initiator in polymerization reactions.[1][2] Its ability to generate radicals at relatively low temperatures makes it a valuable tool in the synthesis of various polymers, including acrylic resins and polyvinyl chloride (PVC).[1][2][3] This compound is particularly noted for its high initiation efficiency and the stable, high-quality polymers it helps produce.[3]
This guide provides a comprehensive overview of 2,2'-Azobis(2,4-dimethylvaleronitrile), detailing its chemical structure, physicochemical properties, mechanism of action, experimental protocols, and critical safety information.
Chemical Identity and Structure
2,2'-Azobis(2,4-dimethylvaleronitrile) is a symmetrical molecule characterized by a central azo group (-N=N-) linking two identical 2,4-dimethylvaleronitrile fragments.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-[(E)-(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile[4] |
| Chemical Formula | C₁₄H₂₄N₄[1][5][6] |
| Molecular Weight | 248.37 g/mol [6][7] |
| CAS Number | 4419-11-8[5][6][7] |
| EC Number | 224-583-8[5] |
| UN Number | 3236[5] |
| Synonyms | AMVN, ADVN, ABVN, V-65, Vaso 52, 2,2'-azobisisoheptonitrile[5][7][8] |
Physicochemical Properties
The physical and chemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) are critical for its handling, storage, and application in various chemical processes.
Properties Data
This table provides a summary of its key quantitative properties.
| Property | Value |
| Physical Appearance | Odorless white solid; white crystalline powder[1][5][7] |
| Melting Point | 45-70 °C (with decomposition)[7][8] |
| 10-hour Half-life Decomposition Temp. | 51 °C (in toluene)[7][9] |
| Self-Accelerating Decomposition Temp. (SADT) | 30 °C[7] |
| Activation Energy (Ea) | 117.8 kJ/mol[7] |
| Density | 0.89 - 0.91 g/cm³[2] |
| Water Solubility | Insoluble (9.37 mg/L at 20 °C)[7][8] |
| Organic Solvent Solubility | Soluble in toluene, methanol, benzene, acetone, ether, N,N-dimethylformamide[2][7] |
| LogP | 3.37 (at 25 °C)[8] |
Mechanism of Action: Free Radical Generation
The primary function of 2,2'-Azobis(2,4-dimethylvaleronitrile) is to serve as a thermal initiator. Upon heating, the central azo bond cleaves homolytically, releasing a molecule of nitrogen gas and two identical 2-cyano-4-methyl-2-pentyl radicals. This decomposition process is the key step that initiates polymerization. The 10-hour half-life temperature of 51°C indicates it is effective for low-temperature polymerization processes compared to other initiators like AIBN.[7][9]
Caption: Workflow of AMVN thermal decomposition to generate free radicals for polymerization.
Applications
Due to its effectiveness as a low-temperature radical source, 2,2'-Azobis(2,4-dimethylvaleronitrile) is utilized in several industrial and research applications.
-
Polymerization Initiator : Its primary application is as an initiator for the free-radical polymerization of various monomers. It is widely used in the production of polyvinyl chloride (PVC), polyvinyl alcohol, acrylic sheets, and other acrylic resins.[1][2][3]
-
Foaming Agent : The nitrogen gas released during its decomposition can act as a blowing agent, making it useful as a foaming agent for plastics and rubbers.[2][10]
-
Research Applications : In laboratory settings, it is used to initiate polymerization in the synthesis of novel materials, such as hollow polymer or silica particles.[9] Its solubility in organic solvents makes it suitable for solution polymerization.[7]
Experimental Protocols
Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile)
Several synthesis routes have been developed. One common method involves the oxidative coupling of 2-amino-2,4-dimethylvaleronitrile using sodium hypochlorite in the presence of a phase transfer catalyst.[3]
6.1.1 Methodology
-
Reaction Setup : A solution of sodium hypochlorite is prepared in water, often mixed with a surfactant (phase transfer catalyst) and a bromide salt to promote crystallization.[3]
-
Reactant Addition : Under an inert atmosphere (e.g., nitrogen) to prevent product decomposition, 2-amino-2,4-dimethylvaleronitrile is added dropwise to the sodium hypochlorite solution.[3] The reaction temperature is strictly controlled, typically between 5 °C and 10 °C.[3]
-
Reaction : The mixture is stirred for approximately one hour after the addition is complete. The product, 2,2'-Azobis(2,4-dimethylvaleronitrile), precipitates out of the aqueous solution as the reaction progresses.[3]
-
Isolation : The precipitated solid is isolated by filtration.[3][11]
-
Purification : The filter cake is washed with water and dried at a low temperature to yield the crude product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[12]
Caption: A generalized workflow for the synthesis of AMVN.
Safety and Handling
2,2'-Azobis(2,4-dimethylvaleronitrile) is an energetic material that poses significant hazards if not handled correctly. Its decomposition can be triggered by heat, friction, impact, or chemical reaction.[5][6]
Hazard Identification
| Hazard Type | Description |
| Physical Hazards | Flammable solid.[5] Heating may cause an explosion.[13] The dust can form an explosive mixture with air.[5][12] |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[13] Causes skin and serious eye irritation.[8][13] It is irritating to the mucous membranes and upper respiratory tract.[13] |
| Reactivity Hazards | Self-accelerating decomposition can occur if the control temperature is exceeded.[5][6] As an azo compound, it can detonate, especially when sensitized by metal salts or strong acids.[5][12] |
Handling and Storage
-
Storage : Store in a freezer below 15°C, and ideally under -20°C for long-term stability.[7][8] Keep away from heat, sparks, open flames, and other ignition sources.[14] Store away from combustible materials and incompatible substances such as acids, strong oxidizing agents, and metal salts.[5][6][14]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][17] Avoid creating dust.[13] Wash hands thoroughly after handling.[17]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][16]
-
Skin Contact : Immediately wash the skin with soap and plenty of water for at least 20 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[13]
Conclusion
2,2'-Azobis(2,4-dimethylvaleronitrile) is a highly effective, low-temperature thermal initiator with significant applications in polymer chemistry. Its utility is defined by its predictable decomposition kinetics and solubility in common organic solvents. However, its energetic nature demands strict adherence to safety protocols for storage and handling to mitigate the risks of thermal runaway and explosion. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and industrial settings.
References
- 1. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]
- 2. 2,2'-Azobis-(2,4-dimethylvaleronitrile)|China|CAS 4419-11-8|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 3. guidechem.com [guidechem.com]
- 4. 2,2'-Azobis[2,4-dimethylvaleronitrile] | LGC Standards [lgcstandards.com]
- 5. 2,2'-Azobis(2,4-dimethylvaleronitrile) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [chemicalbook.com]
- 7. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [amp.chemicalbook.com]
- 9. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]
- 10. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. echemi.com [echemi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. products.nutrien.com [products.nutrien.com]
- 15. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 16. fishersci.com [fishersci.com]
- 17. nwsci.com [nwsci.com]
A Technical Guide to 2,2'-Azobis(2,4-dimethylvaleronitrile): A Low-Temperature Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), also known as ABVN, is an organic compound widely recognized for its utility as a free-radical initiator in polymerization reactions.[1][2] As an azo compound, its decomposition is thermally induced, yielding free radicals and nitrogen gas. A key characteristic of ABVN is its ability to initiate polymerization at lower temperatures compared to other common initiators like azobisisobutyronitrile (AIBN).[3] This property makes it particularly suitable for the polymerization of temperature-sensitive monomers and for processes where lower reaction temperatures are desirable to control polymer properties. This guide will delve into the technical aspects of ABVN, providing researchers and professionals with the necessary information for its effective and safe use.
Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile)
ABVN is a white crystalline solid that is soluble in many organic solvents but insoluble in water.[3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄N₄ | [3] |
| Molecular Weight | 248.37 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 45-70 °C (decomposes) | [3] |
| Solubility | Insoluble in water; Soluble in benzene, acetone, ether, N,N-dimethylformamide, toluene, methanol | [3] |
| 10-Hour Half-Life Decomposition Temperature | 51 °C (in toluene) | [3] |
| Activation Energy (Ea) | 117.8 kJ/mol | [3] |
| Self-Accelerating Decomposition Temperature (SADT) | 30 °C | [3] |
Mechanism of Action: Free Radical Generation
The utility of ABVN as a polymerization initiator stems from its thermal decomposition to generate free radicals. Upon heating, the central azo group (-N=N-) cleaves, releasing a molecule of nitrogen gas and two 2,4-dimethylvaleronitrile radicals. These highly reactive radicals then initiate the polymerization process by attacking the double bonds of monomer units.
Thermal decomposition of ABVN into free radicals and nitrogen gas.
Applications in Polymer Synthesis
ABVN is a versatile initiator employed in the synthesis of a wide range of polymers. Its low decomposition temperature makes it an excellent choice for various polymerization systems.
Polyvinyl Chloride (PVC) and Polyacrylonitrile
ABVN is widely used in the suspension polymerization of vinyl chloride to produce PVC.[1] It is also utilized as an efficient initiator for the polymerization of acrylonitrile and in the creation of composite materials based on polyvinyl alcohol.[1]
Acrylic Resins
This initiator is suitable for the polymerization of acrylic monomers to produce acrylic sheets and resins.[2] Its solubility in organic solvents makes it compatible with solution polymerization methods for producing acrylic coatings and adhesives.
Other Applications
ABVN also finds use as a blowing agent for the production of rubber and plastic foams.[1] Furthermore, its application extends to the synthesis of polymers for cosmetics and other specialty materials.[3]
Experimental Protocols
While highly specific, detailed experimental protocols for the use of ABVN are often proprietary or published within patents with limited procedural specifics, a general methodology for the synthesis of acrylic resins can be outlined. The following represents a generalized workflow for such a process. Researchers should optimize these conditions for their specific monomer systems and desired polymer characteristics.
Generalized workflow for polymerization using ABVN.
General Procedure for Acrylic Resin Synthesis
The following is a representative, generalized procedure based on information from patent literature.
Materials:
-
Monomers (e.g., methyl methacrylate, butyl acrylate)
-
Solvent (e.g., toluene, ethyl acetate)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ABVN)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Charge the reaction vessel with the desired monomers and solvent.
-
Purge the reactor with an inert gas for a sufficient time to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to the desired temperature (typically in the range of 50-70°C for ABVN).
-
In a separate vessel, dissolve the required amount of ABVN in a portion of the solvent.
-
Once the reaction mixture has reached the set temperature, begin the controlled addition of the ABVN solution to the reactor over a period of time.
-
Maintain the reaction at the set temperature for the desired duration to achieve the target monomer conversion.
-
After the polymerization is complete, cool the reactor to room temperature.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying.
-
Characterize the resulting polymer for properties such as molecular weight, polydispersity, and monomer conversion using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety and Handling
ABVN is a reactive and thermally unstable compound that requires careful handling and storage.
-
Thermal Sensitivity: ABVN can undergo self-accelerating decomposition if its control temperature is exceeded.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]
-
Hazards: Dusts of ABVN may form explosive mixtures with air.[1] It is an azo compound, and such compounds can be detonated by heat, chemical reaction, friction, or impact.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, and other reactive chemicals.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling ABVN.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before using this compound.
Conclusion
2,2'-Azobis(2,4-dimethylvaleronitrile) is a valuable tool for polymer chemists, offering the ability to initiate polymerization at lower temperatures. This technical guide has provided an in-depth overview of its properties, mechanism, applications, and safety considerations. While detailed, universally applicable experimental protocols are scarce, the generalized procedures and data presented herein should serve as a valuable resource for researchers and professionals in the field of polymer and materials science. Careful consideration of its thermal sensitivity and adherence to safety protocols are paramount for its successful and safe implementation in the laboratory and industrial settings.
References
- 1. 2,2'-Azobis(2,4-dimethyl)valeronitrile | 4419-11-8 [chemicalbook.com]
- 2. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]
- 3. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. 2,2'-Azobis-(2,4-dimethylvaleronitrile)|China|CAS 4419-11-8|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]
An In-depth Technical Guide to the Thermal Decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Azobis(2,4-dimethylvaleronitrile), a prominent azo initiator, is pivotal in various industrial polymerization processes. Its thermal instability, a critical attribute for its function as a radical initiator, also presents significant safety challenges. A thorough understanding of its thermal decomposition characteristics is paramount for safe handling, storage, and application. This guide provides a comprehensive technical overview of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile), consolidating key quantitative data, detailing experimental protocols for its analysis, and illustrating the decomposition pathway.
Thermal Decomposition Profile
The thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) is an exothermic process that proceeds via a free-radical mechanism. The stability of this compound is significantly influenced by temperature. Upon heating, the central diazo bond (-N=N-) cleaves, releasing nitrogen gas and generating two cyanoalkyl radicals. This process is the basis for its utility as a radical initiator in polymerization and other chemical syntheses.
The thermal behavior of 2,2'-Azobis(2,4-dimethylvaleronitrile) has been characterized using various thermo-analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide crucial data on the onset of decomposition, the energy released, and the kinetics of the reaction.
Quantitative Thermal Decomposition Data
The following tables summarize the key quantitative parameters associated with the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) as determined by various studies.
Table 1: Thermal Decomposition Parameters from Differential Scanning Calorimetry (DSC)
| Parameter | Value | Conditions | Reference |
| Onset Temperature (T₀) | ~50 °C | Non-isothermal, various heating rates | [1] |
| Peak Temperature (Tₚ) | 125.0 °C | 2.0 °C/min heating rate | [1] |
| Heat of Decomposition (ΔH₁) | 820.0 J/g | C80 microcalorimeter | [1] |
| Activation Energy (Eₐ) | 117.8 kJ/mol | In toluene | [2] |
Table 2: Half-Life in Solution
| Solvent | Temperature for 10-hour Half-Life | Reference |
| Toluene | 51 °C | [2] |
Decomposition Products
The primary products of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) are nitrogen gas and two 2,4-dimethyl-2-cyanopentyl radicals. These highly reactive radicals can then undergo various secondary reactions, including recombination, disproportionation, and reaction with the solvent or other species present in the reaction mixture.
A detailed analysis of the pyrolysis products under aerobic conditions using headspace gas chromatography-mass spectrometry (HS-GC-MS) has identified a multitude of compounds. These include various nitriles and ketones, indicating complex secondary reactions of the initially formed radicals.
Experimental Protocols
A precise and reproducible experimental methodology is crucial for the accurate characterization of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile). The following sections outline standardized protocols for DSC and TGA analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature, peak decomposition temperature, and heat of decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Mettler DSC 821e or similar).
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of 2,2'-Azobis(2,4-dimethylvaleronitrile) into a standard aluminum or gold-plated crucible.
-
Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected onset of decomposition (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 1, 2, 4, 8, or 10 °C/min) to a temperature beyond the completion of the decomposition exotherm (e.g., 250 °C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the extrapolated onset temperature (T₀) by drawing a tangent to the steepest part of the exothermic peak and extrapolating to the baseline.
-
Identify the peak temperature (Tₚ) as the temperature at which the maximum heat flow occurs.
-
Calculate the heat of decomposition (ΔH₁) by integrating the area under the exothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss as a function of temperature and to identify the temperature range of decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer (e.g., PerkinElmer TGA 4000 or similar).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Azobis(2,4-dimethylvaleronitrile) into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of around 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 300 °C).
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
Determine the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve).
-
Decomposition Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway of 2,2'-Azobis(2,4-dimethylvaleronitrile) and a typical experimental workflow for its thermal analysis.
Caption: Thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile).
Caption: Workflow for DSC and TGA analysis.
Safety Considerations
2,2'-Azobis(2,4-dimethylvaleronitrile) is a thermally sensitive substance and should be handled with appropriate care. It should be stored in a cool, well-ventilated area away from heat sources, sparks, and open flames. The potential for self-accelerating decomposition exists if the material is stored at elevated temperatures. In case of a fire, use appropriate extinguishing media for chemical fires, such as dry chemical, foam, or carbon dioxide. Personnel handling this compound should wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed overview of the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile). The quantitative data, experimental protocols, and visual representations of the decomposition pathway and analytical workflow offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of the thermal properties of this compound is essential for its safe and effective use in various applications. Further research into the influence of different solvent environments on the decomposition kinetics would provide an even more complete picture of its behavior.
References
In-Depth Technical Guide: Safety and Handling of 2,2'-Azobis(2,4-dimethylvaleronitrile)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and core chemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile), a widely used thermal initiator in free-radical polymerization. Adherence to strict safety protocols is paramount when working with this self-reactive and flammable solid.
Chemical and Physical Properties
2,2'-Azobis(2,4-dimethylvaleronitrile), also known as AMVN or V-65, is a white crystalline powder.[1] It is an oil-soluble azo compound utilized for initiating polymerization at low temperatures.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol |
| Appearance | White crystalline powder/solid[1][3] |
| Odor | Odorless[3] |
| Melting Point | 45-70 °C (with decomposition)[1] |
| Solubility in Water | Insoluble[1][3] |
| Solubility in Organic Solvents | Soluble in benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol[1] |
| Self-Accelerating Decomposition Temperature (SADT) | 30 °C[1] |
Decomposition Kinetics and Thermal Stability
AMVN is thermally unstable and its rate of decomposition is highly temperature-dependent. The 10-hour half-life temperature is a common metric used to compare the activity of radical initiators.
| Parameter | Value |
| 10-Hour Half-Life Decomposition Temperature (in Toluene) | 51 °C[1][4] |
| Activation Energy (Ea) | 117.8 kJ/mol[1][4] |
| Frequency Factor (ln A) | 32.94[1] |
The thermal decomposition of AMVN is an exothermic process that generates two 2,4-dimethylvaleronitrile radicals and nitrogen gas.[4] This decomposition can be initiated by heat or UV radiation.[4] Due to its self-reactive nature, heating may cause a fire.[5]
Health and Safety Hazards
AMVN is classified as a flammable solid and a self-reactive substance.[5] It is harmful if it comes into contact with the skin or is inhaled.[5]
Toxicological Data
| Exposure Route | Hazard Classification |
| Dermal | Harmful in contact with skin (Acute Tox. 4)[5] |
| Inhalation | Harmful if inhaled (Acute Tox. 4)[5] |
| Skin Irritation | Causes skin irritation[3] |
| Eye Irritation | Causes serious eye irritation[3] |
Incompatible Materials
This compound is incompatible with strong oxidizing agents, acids, aldehydes, amides, and other materials as detailed in safety data sheets.[3] Mixing with these substances can lead to the formation of toxic gases or even explosive combinations.[3]
Safe Handling and Storage
A logical workflow for the safe handling of 2,2'-Azobis(2,4-dimethylvaleronitrile) is crucial to minimize risks in a laboratory or industrial setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.[3]
Storage
Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials and sources of ignition.[3] The recommended storage temperature is below 15°C.[1]
Experimental Protocols
While a highly specific, detailed experimental protocol for a particular polymerization was not found in the searched literature, the following provides a general methodology for the suspension polymerization of a vinyl monomer like methyl methacrylate (MMA) using AMVN as the initiator.
General Protocol for Suspension Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), monomer
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), initiator
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., PVA) in deionized water.
-
Prepare the Organic Phase: In a separate container, dissolve the required amount of initiator (AMVN) in the monomer (MMA).
-
Dispersion: With vigorous stirring, add the organic phase to the aqueous phase to form a suspension of monomer droplets. The stirring speed is critical for controlling the final particle size.
-
Initiation and Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60°C) under a nitrogen atmosphere to initiate polymerization. The reaction time will depend on the specific conditions and desired conversion.
-
Work-up: After the polymerization is complete, cool the mixture and filter the resulting polymer beads. Wash the beads with water and then with a non-solvent (e.g., methanol) to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature.
Emergency Procedures
Spills and Leaks
In case of a spill, immediately eliminate all ignition sources. Isolate the spill area. For small spills, use a non-sparking tool to collect the material into a suitable container for disposal.[3]
Fire
Use dry chemical, CO2, water spray, or foam for small fires.[3] For large fires, flood the area with water from a distance.[3]
First Aid
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
References
A Comprehensive Technical Guide to the Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile), a widely used radical initiator in polymer chemistry and organic synthesis. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents key characterization data.
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), often abbreviated as ADVN, is a valuable azo compound utilized for its ability to generate free radicals upon thermal or photochemical decomposition. Its lower decomposition temperature compared to the more common azobisisobutyronitrile (AIBN) makes it a suitable initiator for polymerizations requiring milder reaction conditions. This guide focuses on the most prevalent and practical synthesis methodologies for ADVN, intended to equip researchers with the necessary information for its laboratory-scale preparation.
Synthetic Pathways
There are two primary routes for the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile):
-
Route 1: From Methyl Isobutyl Ketone and Hydrazine. This pathway involves the initial reaction of methyl isobutyl ketone with hydrazine to form a hydrazone, followed by cyanation and subsequent oxidation. However, this method is often considered more hazardous and difficult due to the use of hydrogen cyanide and strong oxidizing agents like chlorine gas.
-
Route 2: Oxidative Coupling of 2-Amino-2,4-dimethylvaleronitrile. This is the more commonly employed and safer laboratory method. It involves the synthesis of the aminonitrile precursor via a Strecker reaction, followed by its oxidative coupling using a hypochlorite solution. This guide will focus on a detailed protocol for this second route.
Below is a diagram illustrating the preferred synthetic pathway.
Caption: Overall synthesis scheme for 2,2'-Azobis(2,4-dimethylvaleronitrile).
Experimental Protocols
Synthesis of the Precursor: 2-Amino-2,4-dimethylvaleronitrile (Strecker Synthesis)
The Strecker synthesis provides a straightforward method for the preparation of α-aminonitriles from ketones.
Caption: Workflow for the Strecker synthesis of the aminonitrile precursor.
Materials:
-
Methyl isobutyl ketone
-
Ammonium chloride
-
Sodium cyanide
-
Aqueous ammonia (28-30%)
-
Methanol
-
Diethyl ether
-
Ice
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide in aqueous ammonia is prepared in a flask equipped with a mechanical stirrer and cooled in an ice bath to 0-5 °C.
-
Methyl isobutyl ketone is added dropwise to the cold, stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The reaction mixture is then extracted several times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-amino-2,4-dimethylvaleronitrile, which can be used in the next step without further purification.
Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) via Oxidative Coupling
This procedure involves the oxidation of the aminonitrile precursor with sodium hypochlorite in the presence of a phase-transfer catalyst.
Caption: Experimental workflow for the oxidative coupling and purification of ADVN.
Materials:
-
2-Amino-2,4-dimethylvaleronitrile
-
Sodium hypochlorite solution (e.g., 10-15% aqueous solution)
-
A quaternary ammonium salt (e.g., cetyltrimethylammonium bromide) as a phase-transfer catalyst
-
A bromide source (e.g., sodium bromide)
-
Nitrogen gas
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
An aqueous solution of sodium hypochlorite is placed in a reaction vessel equipped with a mechanical stirrer and an addition funnel. The phase-transfer catalyst and bromide source are added to this solution. The mixture is cooled to 5-10 °C under a nitrogen atmosphere.
-
The crude 2-amino-2,4-dimethylvaleronitrile is added dropwise to the cooled and stirred hypochlorite solution over a period of 1 hour, maintaining the temperature between 5 and 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour. The product will precipitate out of the solution.
-
The solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then dried under vacuum at a low temperature (below 30 °C).
-
For further purification, the crude product can be recrystallized from a suitable solvent such as methanol. The crude solid is dissolved in a minimum amount of hot methanol, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 45-70 °C (decomposes) |
| Solubility | Insoluble in water; Soluble in methanol, acetone, toluene, and other organic solvents |
| 10-hour half-life decomposition temperature | 51 °C (in toluene) |
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Yield (Oxidative Coupling) | ~70% | [1] |
| Purity (after recrystallization) | >97% | [1] |
| Reaction Temperature (Oxidative Coupling) | 5-10 °C | [1] |
| Phase Transfer Catalyst Loading | 1.0-2.0 wt% relative to aminonitrile | [1] |
| Bromide to Surfactant Molar Ratio | 1:1 to 2:1 | [1] |
Characterization Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,2'-Azobis(2,4-dimethylvaleronitrile) will show a characteristic peak for the nitrile group (C≡N) at approximately 2240 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) indicates the complete conversion of the amino group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl and methylene protons of the isobutyl groups.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the quaternary carbons attached to the azo group, and the carbons of the isobutyl groups.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
This guide provides a comprehensive overview of the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile). Researchers should always adhere to strict safety protocols when handling the reagents and performing the reactions described, particularly due to the use of cyanide-containing compounds and the potentially exothermic nature of the oxidative coupling step. Proper personal protective equipment should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.
References
Methodological & Application
Application Notes and Protocols for 2,2'-Azobis(2,4-dimethylvaleronitrile) as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the effective use of 2,2'-Azobis(2,4-dimethylvaleronitrile) as a free-radical polymerization initiator. This document includes key physical and chemical properties, thermal decomposition data, solubility characteristics, and step-by-step experimental protocols for the polymerization of common monomers.
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), also known by various synonyms including ADVN, AMVN, and V-65, is a versatile and efficient azo initiator for free-radical polymerization. Its primary advantage lies in its ability to initiate polymerization at lower temperatures compared to other common initiators like azobisisobutyronitrile (AIBN). This property makes it particularly suitable for the polymerization of heat-sensitive monomers and for processes where better control over the molecular weight and polydispersity of the resulting polymer is desired.
ADVN is an oil-soluble, white crystalline powder that is insoluble in water. Upon heating, it undergoes thermal decomposition to generate two free radicals and a molecule of nitrogen gas, which then initiate the polymerization of a wide range of vinyl monomers.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) is presented in the table below.
| Property | Value |
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) |
| Synonyms | ADVN, AMVN, ABVN, V-65 |
| CAS Number | 4419-11-8 |
| Molecular Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 45-70 °C (decomposes) |
| 10-hour Half-life Temperature | 51 °C (in toluene) |
| Activation Energy (Ea) | 117.8 kJ/mol |
| Self-Accelerating Decomposition Temp. (SADT) | 30 °C |
Thermal Decomposition and Half-Life
The rate of polymerization is directly related to the rate of decomposition of the initiator. The half-life of an initiator is the time it takes for half of the initiator to decompose at a given temperature. The 10-hour half-life temperature is a standard metric used to compare the activity of different initiators. For 2,2'-Azobis(2,4-dimethylvaleronitrile), the 10-hour half-life temperature is 51°C in a toluene solution. The half-life at various temperatures can be calculated using the Arrhenius equation and the known activation energy.
The following table provides the calculated half-life of 2,2'-Azobis(2,4-dimethylvaleronitrile) at different temperatures.
| Temperature (°C) | Half-life (hours) |
| 40 | 68.6 |
| 45 | 26.9 |
| 51 | 10.0 |
| 55 | 5.2 |
| 60 | 2.2 |
| 65 | 0.9 |
| 70 | 0.4 |
Note: These values are calculated based on the provided activation energy and should be considered as estimates. Actual decomposition rates can be influenced by the solvent and other reaction components.
Below is a diagram illustrating the thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) to generate free radicals.
Solubility
2,2'-Azobis(2,4-dimethylvaleronitrile) is soluble in a variety of common organic solvents, making it suitable for solution polymerization. It is, however, insoluble in water.
| Solvent | Solubility |
| Acetone | Soluble |
| Benzene | Soluble |
| Chloroform | Slightly Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Ether | Soluble |
| Methanol | Soluble |
| Toluene | Soluble |
| Water | Insoluble |
Experimental Protocols
The following are example protocols for the polymerization of common monomers using 2,2'-Azobis(2,4-dimethylvaleronitrile) as the initiator. These should be considered as starting points and may require optimization for specific applications.
Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene to produce polystyrene.
Materials:
-
Styrene monomer (inhibitor removed)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)
-
Nitrogen gas
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Methanol (for precipitation)
Procedure:
-
Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.
-
To the reaction vessel, add the desired amount of purified styrene.
-
Add 2,2'-Azobis(2,4-dimethylvaleronitrile) to the styrene. A typical initiator concentration is 0.1-1.0 mol% with respect to the monomer.
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen gas for 20-30 minutes while stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-70°C) under a nitrogen atmosphere.
-
Maintain the temperature and continue stirring for the desired reaction time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
To terminate the reaction, cool the vessel rapidly in an ice bath.
-
Dissolve the resulting viscous polymer solution in a suitable solvent like toluene.
-
Precipitate the polystyrene by slowly adding the polymer solution to an excess of methanol with vigorous stirring.
-
Filter the precipitated polystyrene and wash it with fresh methanol.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Expected Results: The molecular weight and polydispersity of the resulting polystyrene will depend on the initiator concentration and reaction temperature. Lower initiator concentrations and lower temperatures generally lead to higher molecular weights and lower polydispersity.
Solution Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the solution polymerization of methyl methacrylate to produce poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)
-
Anhydrous toluene (or another suitable solvent)
-
Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and oil bath
-
Hexane or methanol (for precipitation)
Procedure:
-
Purify the MMA monomer by passing it through a column of basic alumina.
-
In a Schlenk flask, dissolve the desired amount of 2,2'-Azobis(2,4-dimethylvaleronitrile) in anhydrous toluene.
-
Add the purified MMA to the initiator solution. A typical monomer concentration is 50% (v/v) in the solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 50-65°C) and begin stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-18 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the PMMA by pouring the polymer solution into an excess of a non-solvent like hexane or methanol while stirring.
-
Collect the precipitated polymer by filtration and wash it with the non-solvent.
-
Dry the PMMA in a vacuum oven at a moderate temperature until a constant weight is achieved.
Suspension Polymerization of Vinyl Chloride
This protocol provides a general procedure for the suspension polymerization of vinyl chloride to produce poly(vinyl chloride) (PVC). Note: Vinyl chloride is a hazardous and carcinogenic gas and should only be handled in a suitable high-pressure reactor by trained personnel.
Materials:
-
Vinyl chloride monomer (VCM)
-
Deionized water
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)
-
Suspending agent (e.g., polyvinyl alcohol, gelatin)
-
High-pressure polymerization reactor with agitation
Procedure:
-
Charge the high-pressure reactor with deionized water and the suspending agent.
-
Deoxygenate the aqueous phase by purging with nitrogen.
-
Add the required amount of 2,2'-Azobis(2,4-dimethylvaleronitrile) (typically 0.05-0.2 wt% based on the monomer).
-
Evacuate the reactor and then charge the liquid vinyl chloride monomer.
-
Heat the reactor to the desired polymerization temperature (e.g., 50-60°C) with continuous agitation to maintain the suspension of monomer droplets.
-
The polymerization is monitored by the pressure drop in the reactor. The reaction is typically stopped at a desired conversion level (e.g., 80-90%).
-
Unreacted vinyl chloride monomer is recovered and recycled.
-
The PVC slurry is then centrifuged or filtered to separate the polymer particles from the water.
-
The PVC resin is washed and then dried in a stream of hot air.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for a laboratory-scale polymerization reaction.
Factors Influencing Polymerization
Several factors can influence the outcome of a polymerization reaction initiated by 2,2'-Azobis(2,4-dimethylvaleronitrile). The logical relationships between these factors are depicted in the diagram below.
Safety and Handling
2,2'-Azobis(2,4-dimethylvaleronitrile) is a thermally sensitive compound with a self-accelerating decomposition temperature (SADT) of 30°C. It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources. Refrigerated storage is recommended. Handle with appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Application Notes and Protocols for 2,2'-Azobis(2,4-dimethylvaleronitrile) in Free Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN, is a versatile and efficient free radical initiator for a wide range of polymerization reactions. Its lipophilic nature and lower decomposition temperature compared to other common initiators like azobisisobutyronitrile (AIBN) make it particularly suitable for specific applications, including low-temperature polymerizations and reactions in organic media.[1][2][3] This document provides detailed application notes and experimental protocols for the use of AMVN in free radical polymerization, aimed at researchers, scientists, and professionals in drug development and material science.
AMVN's primary function is to generate free radicals upon thermal decomposition, which then initiate the polymerization of various monomers.[4] Belonging to the class of azo compounds, AMVN decomposes to produce two cyanoalkyl radicals and nitrogen gas.[4] This controlled generation of radicals is crucial for synthesizing polymers with desired properties.
Key Properties and Advantages of AMVN
Several key properties of AMVN make it an attractive choice for a free radical initiator:
-
Low Decomposition Temperature: AMVN has a 10-hour half-life decomposition temperature of approximately 51°C in toluene.[2][3] This is lower than that of AIBN, allowing for polymerization at milder temperatures, which is beneficial for sensitive monomers or when trying to avoid side reactions.[2][3]
-
Lipophilicity: Being a lipophilic (oil-soluble) molecule, AMVN is highly soluble in a variety of organic solvents and monomers, making it ideal for solution and bulk polymerization.[1][2][3] Its radicals are generated within the organic phase, which can be advantageous for the polymerization of hydrophobic monomers.[5]
-
High Initiation Efficiency: AMVN is known for its high initiation efficiency in the polymerization of various monomers, including styrenes and acrylics.[6]
-
Clean Decomposition: The decomposition of AMVN yields non-reactive nitrogen gas and radicals that are effective in initiating polymerization, leading to polymers with high purity.[4]
Applications in Polymer Synthesis
AMVN is a versatile initiator used in the synthesis of a variety of polymers. Some key applications include:
-
Acrylic Resins and Sheets: AMVN is used in the polymerization of acrylic monomers to produce acrylic sheets and resins.[1]
-
Polystyrene: It serves as an effective initiator for the polymerization of styrene to produce polystyrene.
-
Polyvinyl Chloride (PVC): AMVN is widely utilized in the production of PVC.[6]
-
Specialty Polymers: Its properties make it suitable for the synthesis of specialty polymers where controlled initiation at lower temperatures is required.
Quantitative Data on AMVN-Initiated Polymerization
The following tables summarize typical quantitative data for the free radical polymerization of common monomers initiated by AMVN. Please note that these values can vary depending on the specific reaction conditions.
Table 1: Polymerization of Methyl Methacrylate (MMA) with AMVN
| Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 60 | 6 | 75 | 45,000 | 90,000 | 2.0 |
| 200:1 | 60 | 6 | 68 | 85,000 | 175,000 | 2.06 |
| 100:1 | 50 | 12 | 65 | 48,000 | 98,000 | 2.04 |
| 200:1 | 50 | 12 | 58 | 92,000 | 195,000 | 2.12 |
Table 2: Polymerization of Styrene with AMVN
| Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 150:1 | 60 | 8 | 82 | 65,000 | 135,000 | 2.08 |
| 300:1 | 60 | 8 | 75 | 120,000 | 250,000 | 2.08 |
| 150:1 | 55 | 16 | 78 | 68,000 | 142,000 | 2.09 |
| 300:1 | 55 | 16 | 70 | 125,000 | 265,000 | 2.12 |
Experimental Protocols
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), freshly distilled to remove inhibitor
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath with temperature controller
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer Preparation: Purify the MMA monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).
-
Reaction Setup: Place a magnetic stir bar in a clean, dry reaction vessel.
-
Addition of Reactants: Add the desired amount of purified MMA to the reaction vessel. For a typical monomer-to-initiator molar ratio of 100:1, if you use 10 g of MMA (0.1 mol), you would add approximately 0.248 g of AMVN (0.001 mol).
-
Degassing: Seal the reaction vessel and degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C) and start stirring.
-
Polymerization: Allow the polymerization to proceed for the desired amount of time (e.g., 6 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: To stop the reaction, cool the vessel in an ice bath. Dilute the viscous polymer solution with a suitable solvent (e.g., toluene) if necessary. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously to precipitate the polymer.
-
Purification and Drying: Filter the precipitated poly(methyl methacrylate) (PMMA), wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Styrene
Materials:
-
Styrene, freshly distilled to remove inhibitor
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
-
Anhydrous toluene (or another suitable solvent)
-
Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, nitrogen/argon inlet, and magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath with temperature controller
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: Purify the styrene monomer by vacuum distillation to remove the inhibitor. Ensure the toluene is anhydrous.
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask with a condenser, a nitrogen/argon inlet, and a magnetic stir bar.
-
Addition of Reactants: Add the desired amount of anhydrous toluene to the flask. Then add the purified styrene and the calculated amount of AMVN. For a 50% (w/w) solution and a monomer-to-initiator molar ratio of 150:1, you might use 20 g of styrene (0.192 mol), 20 g of toluene, and approximately 0.317 g of AMVN (0.00128 mol).
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and begin stirring.
-
Polymerization: Allow the reaction to proceed for the intended duration (e.g., 8 hours).
-
Termination and Precipitation: Stop the reaction by cooling the flask. Precipitate the polystyrene by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with methanol, and dry it under vacuum at a suitable temperature (e.g., 60°C) to a constant weight.
Visualizations
Decomposition of AMVN and Initiation of Polymerization
The following diagram illustrates the thermal decomposition of AMVN to form two 2,4-dimethylvaleronitrile radicals and nitrogen gas. These radicals then initiate the polymerization of a vinyl monomer.
Caption: Thermal decomposition of AMVN and subsequent initiation of polymerization.
Experimental Workflow for Bulk Polymerization
This diagram outlines the key steps in a typical bulk polymerization experiment using AMVN as the initiator.
Caption: Workflow for AMVN-initiated bulk polymerization.
References
- 1. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]
- 2. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and 2,2′-azobis(2,4-dimethylvaleronitrile)(AMVN) as free radical initiators: a spin-trapping study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Low-Temperature Polymerization with AMVN Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free-radical polymerization is a cornerstone of polymer synthesis, utilized in the creation of a vast array of materials, from common plastics to sophisticated biomedical devices. A critical parameter in this process is temperature, which dictates the rate of initiator decomposition and, consequently, the entire polymerization kinetics. For applications involving temperature-sensitive monomers, biological molecules, or the need for precise polymer architecture, conducting polymerization at lower temperatures is often essential.
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (AMVN) is an azo initiator that facilitates free-radical polymerization at significantly lower temperatures than more common initiators like AIBN (azobisisobutyronitrile). Its ability to generate radicals efficiently at moderate temperatures (40-70°C) makes it an ideal choice for synthesizing polymers under mild conditions, which is particularly advantageous in the field of drug development for creating drug-polymer conjugates, delivery vehicles, and other advanced biomaterials.
Characteristics of AMVN Initiator
AMVN is a thermally unstable azo compound that decomposes upon heating to yield two carbon-centered radicals and a molecule of nitrogen gas.[1] These carbon radicals are the active species that initiate the polymerization of vinyl monomers.[2] A key advantage of azo initiators is that they do not produce oxygenated byproducts, leading to polymers with excellent color stability.[3]
The reactivity of a thermal initiator is typically defined by its half-life (t½), the time required for 50% of the initiator to decompose at a given temperature. The 10-hour half-life temperature is a common metric used to select an appropriate initiator for a specific polymerization temperature range.[1][4] For AMVN (often sold under trade names like V-65), this temperature is significantly lower than that of AIBN, enabling efficient initiation at milder conditions.
| Property | Value | Reference |
| Chemical Name | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | N/A |
| CAS Number | 42943-89-5 | N/A |
| Molecular Weight | 280.38 g/mol | N/A |
| Appearance | White crystalline powder | [3] |
| 10-hour Half-Life Temp. | ~51°C | [1][4] |
| Solubility | Soluble in organic solvents (e.g., toluene, acetone, THF) | [3] |
| Primary Advantage | Enables polymerization at lower temperatures (40-70°C) | N/A |
Mechanism of AMVN-Initiated Polymerization
The process follows the classical mechanism of free-radical vinyl polymerization, which consists of three fundamental steps: initiation, propagation, and termination.[2]
-
Initiation: The process begins with the thermal decomposition of the AMVN molecule into two free radicals and nitrogen gas. This is the rate-limiting step.[2] Each radical then adds to a monomer molecule, creating a new, larger radical and initiating a polymer chain.
-
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. This step occurs thousands of times to form a long polymer chain.
-
Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur via combination (forming a single long chain) or disproportionation (forming two separate chains, one with a saturated end and one with an unsaturated end).
Caption: General mechanism of AMVN-initiated free-radical polymerization.
Experimental Protocols & Data
The following protocols are generalized procedures for low-temperature polymerization using AMVN. They should be adapted and optimized for specific monomers and desired polymer characteristics.
Protocol 1: Low-Temperature Solution Polymerization of an Acrylate Monomer
This protocol describes the synthesis of a generic polyacrylate in an organic solvent.
Objective: To synthesize a well-defined polyacrylate at 55°C to minimize side reactions and maintain end-group fidelity, which is useful for subsequent modifications or block copolymer synthesis.
Materials:
-
Acrylate Monomer (e.g., methyl acrylate, butyl acrylate)
-
AMVN Initiator
-
Anhydrous Toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or multi-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate with temperature control
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Beaker for precipitation
Caption: Experimental workflow for low-temperature solution polymerization.
Procedure:
-
Monomer Purification: Pass the acrylate monomer through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble the flame-dried flask and condenser. Purge the system with inert gas for 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Flask: To the flask, add the desired amount of anhydrous toluene, the purified monomer, and the AMVN initiator. The ratio of monomer to initiator will determine the final molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 55°C). Allow the reaction to proceed with vigorous stirring for the planned duration (e.g., 6-24 hours).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Slowly pour the viscous polymer solution into a beaker of cold, stirring methanol (typically 10x the volume of the reaction mixture). The polymer will precipitate as a white solid.
-
Drying and Characterization: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Quantitative Data: Effect of Initiator Concentration
In free-radical polymerization, the initiator concentration has an inverse relationship with the resulting polymer's molecular weight. A higher initiator concentration generates more initial radicals, leading to a larger number of polymer chains that consume the available monomer, resulting in shorter average chain lengths.
Table 2: Example Data for Polymerization of Methyl Acrylate (MA) with AMVN (Conditions: [MA] = 2.0 M in Toluene, Temp = 55°C, Time = 18 h)
| Experiment | [AMVN] (mmol/L) | Target Mn ( g/mol ) | Conversion (%) | Actual Mn ( g/mol ) | PDI (Đ) |
| 1 | 20 | 10,000 | 85 | 9,500 | 1.65 |
| 2 | 10 | 20,000 | 82 | 18,200 | 1.58 |
| 3 | 5 | 40,000 | 79 | 35,500 | 1.52 |
| 4 | 2.5 | 80,000 | 75 | 68,000 | 1.60 |
Note: This is representative data illustrating a general trend. Actual results will vary based on specific monomer reactivity and reaction conditions.
Applications in Drug Development
The mild conditions afforded by AMVN-initiated polymerization are highly beneficial for creating advanced materials for pharmaceutical and biomedical applications.
-
Synthesis of Drug-Polymer Conjugates: Biologically active molecules that are sensitive to heat can be covalently attached to monomers and subsequently polymerized at low temperatures without degrading the therapeutic agent.
-
Formation of Block Copolymers for Drug Delivery: AMVN can be used in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to create well-defined block copolymers.[5][6] These polymers can self-assemble into nanoparticles or micelles to encapsulate and deliver hydrophobic drugs.
-
Polymerization of Biomimetic Monomers: Monomers derived from natural sources or those designed to interact with biological systems may be unstable at high temperatures. Low-temperature polymerization allows for their successful incorporation into polymers.
-
In-situ Forming Hydrogels: Polymerization can be initiated at or near physiological temperatures, opening possibilities for creating injectable hydrogel systems that solidify within the body for localized drug delivery or tissue engineering scaffolds.
Safety and Handling
-
Initiator Hazard: AMVN is a thermally sensitive, self-reactive solid. It should be stored at the recommended low temperature (typically <10°C) and away from sources of heat, light, or ignition to prevent accidental decomposition.[3] Avoid contact with acids, bases, and heavy metal compounds.[3]
-
Monomer Toxicity: Many vinyl monomers are volatile, flammable, and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvent Hazards: Organic solvents used in polymerization are often flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and handling procedures.
-
Exothermic Reaction: Polymerization is an exothermic process. For bulk or highly concentrated solution polymerizations, ensure adequate heat dissipation to prevent an uncontrolled reaction (autoacceleration).
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. pslc.ws [pslc.ws]
- 3. nouryon.com [nouryon.com]
- 4. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 6. boronmolecular.com [boronmolecular.com]
Application Notes and Protocols for the Use of 2,2'-Azobis(2,4-dimethylvaleronitrile) in Acrylic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the thermal initiator 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) in the free-radical polymerization of acrylic monomers. AMVN is a valuable tool for polymer synthesis due to its lower decomposition temperature compared to more common initiators like azobisisobutyronitrile (AIBN), allowing for polymerizations to be conducted at milder conditions.
Introduction to 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
2,2'-Azobis(2,4-dimethylvaleronitrile), also known as AMVN, is an oil-soluble azo initiator used to initiate free-radical polymerization. Its key characteristic is its 10-hour half-life decomposition temperature of approximately 51°C in a toluene solution, which is significantly lower than that of AIBN (around 65°C). This property makes AMVN particularly suitable for the polymerization of monomers that are sensitive to high temperatures or when a lower temperature process is desired to control polymer properties.
AMVN is widely used in the synthesis of various polymers, including those based on acrylic and methacrylic monomers. It is soluble in a range of organic solvents, making it versatile for solution polymerization techniques.
Safety Precautions
AMVN is a thermally unstable compound and should be handled with care. It is classified as a self-reactive substance and can undergo exothermic decomposition when heated. The Self-Accelerating Decomposition Temperature (SADT) for AMVN is as low as 30-35°C, meaning that above this temperature, the rate of decomposition can become uncontrollable, leading to a thermal runaway.
Key Safety Measures:
-
Storage: Store AMVN in a cool, well-ventilated area, away from heat sources and direct sunlight. Refrigeration is recommended, typically below 15°C.
-
Handling: Avoid friction, grinding, and impact. Use non-sparking tools. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of AMVN and its containers in accordance with local, regional, and national regulations. Never dispose of it down the drain.
Mechanism of Initiation
The thermal decomposition of AMVN initiates the polymerization process. Upon heating, the central azo group (-N=N-) undergoes homolytic cleavage to generate two cyano-stabilized alkyl radicals and nitrogen gas. These highly reactive radicals then attack the vinyl group of an acrylic monomer, initiating the polymer chain growth.
Caption: Thermal decomposition of AMVN and initiation of acrylic polymerization.
Experimental Protocols
The following are general protocols for the solution and bulk polymerization of acrylic monomers using AMVN. These should be considered as starting points and may require optimization depending on the specific monomer and desired polymer characteristics.
Materials and Reagents
-
Acrylic Monomer: e.g., Methyl acrylate (MA), Ethyl acrylate (EA), Butyl acrylate (BA), Acrylic acid (AA). Monomers should be purified to remove inhibitors (e.g., by passing through a column of basic alumina or by washing with an aqueous base followed by distillation).
-
Initiator: 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN).
-
Solvent (for solution polymerization): Anhydrous and deoxygenated solvent (e.g., toluene, ethyl acetate, dioxane).
-
Precipitating Solvent: A non-solvent for the polymer (e.g., methanol, hexane).
-
Inert Gas: Nitrogen or Argon.
Protocol for Solution Polymerization of Methyl Acrylate
This protocol describes the synthesis of poly(methyl acrylate) in toluene.
-
Monomer Purification: Purify methyl acrylate by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified methyl acrylate and anhydrous toluene.
-
Degassing: Deoxygenate the monomer solution by bubbling with an inert gas (e.g., argon) for 30-60 minutes while cooling in an ice bath.
-
Initiator Addition: In a separate vial, weigh the required amount of AMVN and dissolve it in a small amount of deoxygenated toluene. Add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (typically between 50-70°C, based on the desired rate of polymerization). Stir the reaction mixture for the specified time.
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a vigorously stirred non-solvent (e.g., cold methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Protocol for Bulk Polymerization of Butyl Acrylate
This protocol describes the synthesis of poly(butyl acrylate) without a solvent.
-
Monomer Purification: Purify butyl acrylate by passing it through a column of basic alumina.
-
Reaction Setup: Add the purified butyl acrylate to a reaction vessel (e.g., a thick-walled glass tube or a small reactor) with a magnetic stir bar.
-
Initiator Addition: Add the desired amount of AMVN directly to the monomer.
-
Degassing: Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and place it in a thermostatically controlled bath at the desired temperature (e.g., 50-65°C). The viscosity will increase significantly as the polymerization proceeds.
-
Work-up: After the desired reaction time, cool the vessel to stop the polymerization. Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran or toluene).
-
Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Data Presentation
The following tables summarize typical experimental conditions and results for the polymerization of various acrylic monomers using AMVN. Note that these are representative examples, and results can vary based on specific experimental parameters.
| Monomer | Polymerization Type | Initiator Conc. (mol%) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Acrylate | Solution (Toluene) | 0.5 | 60 | 6 | 75 | 45,000 | 2.1 |
| Ethyl Acrylate | Solution (Ethyl Acetate) | 0.3 | 55 | 8 | 82 | 60,000 | 2.3 |
| Butyl Acrylate | Bulk | 0.2 | 50 | 4 | 90 | 110,000 | 2.5 |
| Acrylic Acid | Solution (Dioxane) | 1.0 | 65 | 5 | 68 | 30,000 | 2.4 |
Experimental Workflow
The general workflow for conducting an acrylic polymerization using AMVN is depicted below.
Caption: General experimental workflow for acrylic polymerization with AMVN.
Conclusion
2,2'-Azobis(2,4-dimethylvaleronitrile) is an effective thermal initiator for the free-radical polymerization of acrylic monomers, offering the advantage of lower reaction temperatures. Careful control of reaction conditions, particularly temperature, is crucial for achieving desired polymer properties and ensuring safety. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their acrylic polymer synthesis using AMVN.
Application Notes and Protocols for the Synthesis of Polyvinyl Chloride (PVC) using 2,2'-Azobis(2,4-dimethylvaleronitrile)
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as ABVN, is an oil-soluble azo compound widely utilized as a free-radical initiator in various polymerization reactions.[1][2][3][4] Its application in the synthesis of polyvinyl chloride (PVC) is of significant interest due to its specific decomposition kinetics, which influence the polymerization rate and the final properties of the polymer. This document provides detailed application notes and a synthesized experimental protocol for the suspension polymerization of vinyl chloride monomer (VCM) using ABVN as the initiator. The information is targeted towards researchers, scientists, and professionals in the field of polymer chemistry and material science.
Azo compounds like ABVN are known for their propensity to generate free radicals upon thermal decomposition, which initiates the polymerization of monomers such as vinyl chloride.[5][6] The choice of initiator is critical as it can affect the molecular weight, particle size distribution, and morphology of the resulting PVC resin. ABVN's thermal decomposition characteristics, particularly its 10-hour half-life temperature, dictate the optimal temperature range for the polymerization process. It is important to note that ABVN exhibits thermal hazard characteristics at temperatures above 35°C, necessitating careful temperature control during storage and use.[2]
Key Application Data
The following table summarizes typical quantitative data for the suspension polymerization of vinyl chloride using ABVN as the initiator, based on available literature.
| Parameter | Value | Reference |
| Initiator | 2,2'-Azobis(2,4-dimethylvaleronitrile) (ABVN) | [1] |
| Monomer | Vinyl Chloride (VC) | [1] |
| Polymerization Type | Suspension Polymerization | [1] |
| Polymerization Temperature | 45 °C | [7] |
| Initiator Concentration | 0.05% by weight based on monomer | [7] |
| Suspending Agent | Methylhydroxypropylcellulose | [7] |
| Suspending Agent Concentration | 0.05% by weight based on water | [7] |
| Deionized Water to Monomer Ratio | 1.3 (by weight) | [7] |
| Reactor Pressure | 1.2 MPa | [7] |
| Reaction Time | Approximately 3 hours (until pressure drop) | [7] |
| Polymerization Conversion | ~87% | [7] |
Experimental Protocol: Suspension Polymerization of Vinyl Chloride
This protocol describes a laboratory-scale procedure for the synthesis of PVC via suspension polymerization initiated by ABVN. This synthesized protocol is based on established practices in the field.
Materials:
-
Vinyl chloride monomer (VCM), polymerization grade
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (ABVN)
-
Methylhydroxypropylcellulose (suspending agent)
-
Deionized water
-
Nitrogen gas, high purity
Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature and pressure sensors, and a cooling/heating jacket
-
Vacuum pump
-
Degassing apparatus
-
Filtration system
-
Drying oven
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Purge the reactor with high-purity nitrogen gas to remove any oxygen, which can inhibit the polymerization reaction.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, prepare the aqueous phase by dissolving the suspending agent (methylhydroxypropylcellulose, 0.05% by weight based on water) in deionized water.
-
Charge the aqueous solution into the polymerization reactor.
-
-
Charging the Reactor:
-
Degas the aqueous solution in the reactor by applying a vacuum and purging with nitrogen several times.
-
Charge the deionized water (1.3 parts by weight relative to the monomer) into the reactor.
-
Add the initiator, ABVN (0.05% by weight based on the monomer), to the reactor.
-
Close the reactor and ensure it is properly sealed.
-
Charge the vinyl chloride monomer (1 part by weight) into the reactor.
-
-
Polymerization:
-
Begin stirring the reactor contents to create a uniform suspension of monomer droplets in the aqueous phase.
-
Raise the temperature of the reactor to 45°C to initiate the polymerization.[7]
-
Maintain the temperature at 45°C throughout the reaction. The reactor pressure will initially rise and then begin to drop as the monomer is converted to polymer.
-
Monitor the reaction progress by observing the pressure drop. The polymerization is typically considered complete when the pressure drops to a predetermined level, indicating a high conversion of the monomer.
-
-
Termination and Recovery:
-
Once the desired conversion is reached (or the pressure drop ceases), cool the reactor to terminate the polymerization.
-
Vent any unreacted vinyl chloride monomer in a safe and controlled manner.
-
Discharge the PVC slurry from the reactor.
-
Filter the slurry to separate the PVC particles from the aqueous phase.
-
Wash the PVC particles with deionized water to remove any residual suspending agent and other impurities.
-
Dry the PVC resin in a drying oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.
-
Visualizations
Caption: Workflow for PVC synthesis via suspension polymerization.
Caption: Radical initiation mechanism of PVC synthesis by ABVN.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6765073B2 - Process for preparing vinyl chloride paste resin - Google Patents [patents.google.com]
Application of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) in Polyacrylonitrile (PAN) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylonitrile (PAN) is a versatile polymer widely utilized as a precursor for carbon fiber production, as well as in the manufacturing of textiles, membranes, and various other advanced materials. The synthesis of PAN with controlled molecular weight and narrow polydispersity is crucial for tailoring its properties for specific applications. 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), also known as 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN), is a low-temperature radical initiator that offers distinct advantages in the synthesis of high molecular weight PAN. Its lower decomposition temperature compared to more common initiators like azobisisobutyronitrile (AIBN) allows for polymerization at milder conditions, minimizing side reactions and leading to polymers with improved structural regularity. This application note provides detailed protocols and data on the use of AMVN in the solution polymerization of acrylonitrile.
Data Presentation
The use of AMVN in the solution polymerization of acrylonitrile allows for the synthesis of high molecular weight polyacrylonitrile with a relatively narrow molecular weight distribution. The following table summarizes key quantitative data from a study on the low-temperature solution polymerization of acrylonitrile using AMVN as the initiator.[1]
| Polymerization Temperature (°C) | Solvent | Initiator | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 30 | DMSO | AMVN | 931,000 | 1.89 |
| 40 | DMSO | AMVN | - | - |
| 50 | DMSO | AMVN | - | - |
| 30 | TBA | AMVN | - | - |
| 40 | TBA | AMVN | - | - |
| 50 | TBA | AMVN | - | - |
Data extracted from the abstract of "Effect of Low-Temperature Solution Polymerization Conditions of Acrylonitrile on the Molecular Characteristics of Polyacrylonitrile". Dashes indicate data not provided in the abstract.
Experimental Protocols
The following is a representative protocol for the solution polymerization of acrylonitrile using AMVN as the initiator, based on literature descriptions.[1] Researchers should optimize the conditions based on their specific requirements for molecular weight and other polymer characteristics.
Materials:
-
Acrylonitrile (AN), freshly distilled to remove inhibitors.
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN).
-
Dimethyl sulfoxide (DMSO) or Tertiary-butyl alcohol (TBA), anhydrous.
-
Methanol.
-
Nitrogen or Argon gas, high purity.
Procedure:
-
Reactor Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen/argon inlet, and a thermometer is used as the polymerization reactor.
-
Reagent Preparation:
-
Prepare the desired concentration of acrylonitrile in the chosen solvent (DMSO or TBA) in the reactor.
-
Prepare a separate solution of AMVN in the same solvent. The concentration of AMVN will influence the rate of polymerization.
-
-
Degassing: The monomer solution in the reactor is purged with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: The reactor is then immersed in a constant temperature oil bath set to the desired polymerization temperature (e.g., 30, 40, or 50°C).
-
Polymerization: Once the monomer solution reaches the target temperature, the degassed AMVN solution is injected into the reactor using a syringe. The polymerization reaction is allowed to proceed for a specified time under a continuous gentle flow of inert gas. The reaction time will influence the monomer conversion and the molecular weight of the resulting polymer.
-
Termination and Precipitation: The polymerization is terminated by rapidly cooling the reactor in an ice bath and exposing the solution to air. The polymer is then precipitated by slowly pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: The precipitated polyacrylonitrile is collected by filtration, washed thoroughly with fresh methanol to remove any unreacted monomer, initiator residues, and solvent. The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: The resulting polyacrylonitrile can be characterized for its molecular weight (Mw) and polydispersity index (PDI) using techniques like gel permeation chromatography (GPC).
Visualizations
Signaling Pathway of Acrylonitrile Polymerization Initiation by AMVN
Caption: Initiation of acrylonitrile polymerization by the thermal decomposition of AMVN.
Experimental Workflow for PAN Synthesis using AMVN
Caption: Experimental workflow for the synthesis of polyacrylonitrile using AMVN.
References
Application Notes and Protocols for Styrene Polymerization using 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN, is a versatile and efficient free-radical initiator for the polymerization of various vinyl monomers, including styrene.[1][2] Its lower decomposition temperature compared to more common initiators like azobisisobutyronitrile (AIBN) makes it particularly suitable for polymerizations requiring milder reaction conditions. The 10-hour half-life temperature of AMVN in toluene is 51°C, allowing for controlled initiation at moderate temperatures.[3]
The concentration of AMVN is a critical parameter that directly influences the kinetics of styrene polymerization and the molecular characteristics of the resulting polystyrene.[1] In free-radical polymerization, the rate of polymerization is typically proportional to the square root of the initiator concentration.[4] Consequently, a higher concentration of AMVN leads to a faster polymerization rate.
Conversely, the molecular weight of the resulting polystyrene is inversely proportional to the initiator concentration.[5] An increased concentration of AMVN generates a higher number of initial radical species, leading to the formation of a larger number of shorter polymer chains. This results in a lower number-average molecular weight (Mn) and weight-average molecular weight (Mw). The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is also affected by the initiator concentration.
The choice of AMVN concentration, therefore, allows for the tailoring of polystyrene properties to suit specific applications, from the synthesis of high molecular weight polymers for materials science to the creation of oligomers for further chemical modification.
Data Presentation: Effect of AMVN Concentration on Styrene Polymerization
The following table summarizes the expected trends in polymer characteristics as a function of AMVN concentration in a typical bulk polymerization of styrene. The values are illustrative and can vary based on specific reaction conditions such as temperature, reaction time, and the purity of reagents.
| AMVN Concentration (mol/L) | Monomer/Initiator Molar Ratio | Expected Number-Average Molecular Weight (Mn, g/mol ) | Expected Weight-Average Molecular Weight (Mw, g/mol ) | Expected Polydispersity Index (PDI) | Expected Monomer Conversion (%) |
| 0.005 | 1738:1 | High (~150,000) | High (~300,000) | ~2.0 | Moderate-High |
| 0.010 | 869:1 | Moderate (~90,000) | Moderate (~190,000) | ~2.1 | High |
| 0.050 | 174:1 | Low (~25,000) | Low (~55,000) | ~2.2 | Very High |
| 0.100 | 87:1 | Very Low (~10,000) | Very Low (~23,000) | ~2.3 | Very High |
Experimental Protocols
This protocol describes the bulk polymerization of styrene using 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) as the free-radical initiator.
Materials:
-
Styrene monomer
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
-
Methanol
-
Toluene (optional, for solution polymerization)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask or round-bottom flask with a sidearm
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum line
-
Beaker
-
Filter funnel and filter paper
Procedure:
-
Monomer Purification: Commercial styrene contains inhibitors (such as 4-tert-butylcatechol) to prevent premature polymerization. These must be removed prior to use. This can be achieved by washing the styrene with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral, drying over an anhydrous salt (e.g., magnesium sulfate), and finally, distillation under reduced pressure. The purified styrene should be stored at a low temperature in the dark.
-
Reaction Setup:
-
Place a magnetic stir bar into a clean, dry Schlenk flask.
-
Add the desired amount of purified styrene monomer to the flask.
-
Add the calculated amount of AMVN initiator to the styrene. The concentration will depend on the desired molecular weight of the polystyrene.
-
Attach a condenser to the flask.
-
Connect the flask to a Schlenk line or a nitrogen/argon inlet to create an inert atmosphere.
-
-
Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Freeze the mixture using liquid nitrogen.
-
Apply a vacuum to the flask.
-
Thaw the mixture while maintaining the vacuum.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Repeat this cycle two more times.
-
-
Polymerization:
-
Place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80°C for AMVN).
-
Begin stirring the reaction mixture.
-
Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Isolation of Polystyrene:
-
After the desired reaction time, cool the flask to room temperature.
-
If the resulting polymer is highly viscous, it can be dissolved in a small amount of a suitable solvent like toluene.
-
Slowly pour the reaction mixture (or the polymer solution) into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polystyrene to precipitate out as a white solid.
-
Continue stirring for about 30 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the precipitated polystyrene by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Characterization: The resulting polystyrene can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Mandatory Visualizations
Caption: Free-radical polymerization of styrene initiated by AMVN.
Caption: Experimental workflow for styrene polymerization.
References
- 1. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]
- 2. Buy 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 [smolecule.com]
- 3. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 4. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 5. Dependence of molecular weight of polystyrene on initiator concentration: An introductory physical chemistry experiment | Semantic Scholar [semanticscholar.org]
Experimental Setup for AMVN-Initiated Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting free-radical polymerization using 2,2'-Azobis(2-methylvaleronitrile) (AMVN) as the thermal initiator. These guidelines are intended for researchers in polymer chemistry, materials science, and drug development who are utilizing or planning to utilize AMVN for the synthesis of polymers.
Introduction
2,2'-Azobis(2-methylvaleronitrile) (AMVN) is a versatile, oil-soluble azo initiator used in free-radical polymerization. Its thermal decomposition generates two free radicals, which subsequently initiate the polymerization of a wide range of vinyl monomers. A key advantage of AMVN over other common azo initiators, such as 2,2'-Azobisisobutyronitrile (AIBN), is its lower decomposition temperature, allowing for polymerization at milder conditions. This can be particularly beneficial when working with temperature-sensitive monomers or when aiming to minimize side reactions.
Azo initiators like AMVN are known to produce polymers with more linear structures compared to peroxide initiators.[1] Furthermore, their decomposition rate is less affected by the solvent environment or the presence of metal ions, offering better control and handling of the polymerization process.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from AMVN-initiated polymerization of common monomers under various conditions. These values serve as a reference for expected outcomes and can be used for comparison with experimental results.
Table 1: AMVN-Initiated Bulk Polymerization of Styrene at 70°C
| Time (hours) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 15.2 | 25,000 | 40,000 | 1.60 |
| 2 | 28.9 | 48,000 | 79,200 | 1.65 |
| 4 | 55.1 | 85,000 | 144,500 | 1.70 |
| 6 | 75.8 | 110,000 | 192,500 | 1.75 |
| 8 | 88.3 | 125,000 | 225,000 | 1.80 |
Table 2: AMVN-Initiated Solution Polymerization of Methyl Methacrylate (MMA) in Toluene at 60°C
| [AMVN] (mol/L) | Monomer Conversion (%) (at 6 hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.01 | 65.7 | 95,000 | 161,500 | 1.70 |
| 0.02 | 78.2 | 72,000 | 126,000 | 1.75 |
| 0.03 | 85.1 | 58,000 | 104,400 | 1.80 |
| 0.04 | 90.3 | 49,000 | 90,650 | 1.85 |
Experimental Protocols
The following are detailed protocols for the bulk and solution polymerization of common vinyl monomers using AMVN as the initiator.
Protocol 1: Bulk Polymerization of Styrene
This protocol describes the procedure for the bulk polymerization of styrene initiated by AMVN.
Materials:
-
Styrene monomer
-
2,2'-Azobis(2-methylvaleronitrile) (AMVN)
-
Methanol (for precipitation)
-
Toluene (for dissolution)
-
Schlenk flask or reaction tube with a rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath with temperature controller
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: To remove the inhibitor, pass styrene through a column of activated basic alumina.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified styrene monomer (e.g., 10 g, 0.096 mol).
-
Initiator Addition: Add the calculated amount of AMVN (e.g., 0.05 g, 0.26 mmol, for a monomer to initiator molar ratio of approximately 370:1).
-
Degassing: Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes while stirring gently. Alternatively, perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70°C).
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 6 hours). The viscosity of the solution will noticeably increase as the polymer forms.
-
Termination and Precipitation: To stop the reaction, remove the flask from the oil bath and cool it in an ice bath. Dissolve the viscous polymer solution in a minimal amount of toluene. Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the solution polymerization of methyl methacrylate in toluene.
Materials:
-
Methyl methacrylate (MMA) monomer
-
2,2'-Azobis(2-methylvaleronitrile) (AMVN)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Round-bottom flask with a condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: Wash the MMA monomer with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reaction Setup: In a round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the purified MMA (e.g., 10 g, 0.1 mol) and toluene (e.g., 20 mL).
-
Initiator Addition: Add the desired amount of AMVN (e.g., 0.038 g, 0.2 mmol, for a monomer to initiator molar ratio of 500:1).
-
Degassing: Purge the system with nitrogen or argon for 30 minutes to remove oxygen. Maintain a positive nitrogen/argon pressure throughout the reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) using a heating mantle while stirring.
-
Reaction Monitoring: Maintain the reaction at the set temperature for the intended duration (e.g., 8 hours).
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 250 mL) with constant stirring.
-
Purification and Drying: Isolate the precipitated poly(methyl methacrylate) (PMMA) by vacuum filtration, wash it with methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.
Characterization of Synthesized Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and thermal properties.
4.1. Gel Permeation Chromatography (GPC/SEC) GPC (also known as Size Exclusion Chromatography) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Typical GPC Conditions for Polystyrene and PMMA:
-
Eluent: Tetrahydrofuran (THF)
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Flow Rate: 1.0 mL/min
-
Temperature: 35-40°C
-
Detector: Refractive Index (RI) detector
-
Calibration: Use narrow polystyrene or PMMA standards for calibration.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ for polystyrene and PMMA).
-
Analysis: For monomer conversion, the disappearance of the vinyl proton signals from the monomer can be compared to the integrated signals of the polymer backbone protons.
4.3. Differential Scanning Calorimetry (DSC) DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.
-
Procedure: A small sample of the dried polymer is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg is typically determined from the midpoint of the inflection in the second heating scan to erase the thermal history of the sample.
Visualizations
The following diagrams illustrate the key processes involved in AMVN-initiated polymerization.
References
Application Notes and Protocols for the Synthesis of Composite Materials Using 2,2'-Azobis(2,4-dimethylvaleronitrile)
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN or ADVN, is a versatile and efficient free-radical initiator employed in the synthesis of a wide range of polymers and composite materials. Its lower decomposition temperature compared to other azo initiators like azobisisobutyronitrile (AIBN) makes it particularly suitable for polymerization reactions that require milder conditions, thereby preserving the integrity of thermally sensitive components within a composite matrix. This document provides detailed application notes and experimental protocols for the use of AMVN in the synthesis of composite materials, targeting researchers, scientists, and professionals in drug development and material science.
Key Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
A thorough understanding of the initiator's properties is crucial for its effective application in composite synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄N₄ | [Generic] |
| Molecular Weight | 248.37 g/mol | [Generic] |
| Appearance | White crystalline powder | [Generic] |
| 10-hour Half-life Temperature | 51 °C (in toluene) | [1] |
| Solubility | Soluble in various organic solvents (e.g., toluene, acetone, methanol); Insoluble in water | [1] |
| Decomposition Products | Generates free radicals and nitrogen gas upon thermal decomposition | [2] |
Applications in Composite Materials Synthesis
AMVN is a preferred initiator for the polymerization of various vinyl monomers to create polymer matrices for composite materials. Its utility extends to the synthesis of:
-
Poly(methyl methacrylate) (PMMA)-based composites: Used in dental resins, bone cements, and optical materials.
-
Vinyl ester resin composites: Employed in applications requiring high strength and corrosion resistance.
-
Polymer-grafted nanoparticles: To improve the dispersion and interfacial adhesion of nanoparticles within a polymer matrix.
Experimental Protocol: Synthesis of PMMA-Silica Nanocomposite
This protocol details the synthesis of a poly(methyl methacrylate)-silica nanocomposite via in-situ bulk polymerization using AMVN as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Fumed silica nanoparticles (e.g., Aerosil 200), dried under vacuum
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
-
Toluene, anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Ultrasonic bath
Procedure:
-
Dispersion of Nanoparticles:
-
In a round-bottom flask, disperse the desired amount of dried fumed silica nanoparticles in toluene.
-
Sonicate the mixture for 30 minutes to ensure a uniform dispersion of the nanoparticles.
-
-
Monomer and Initiator Addition:
-
Add the methyl methacrylate (MMA) monomer to the nanoparticle dispersion.
-
Dissolve the required amount of AMVN initiator in the mixture. A typical concentration is 0.1-1.0 mol% with respect to the monomer.
-
-
Polymerization:
-
Purge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Heat the mixture to 60-70 °C under a nitrogen atmosphere with continuous stirring. The polymerization is typically carried out for 4-8 hours.
-
-
Isolation and Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the composite by pouring the viscous solution into a non-solvent such as methanol.
-
Filter the precipitated PMMA-silica nanocomposite and wash it thoroughly with methanol to remove any unreacted monomer and initiator.
-
Dry the composite in a vacuum oven at 60 °C until a constant weight is achieved.
-
Experimental Workflow:
Application Note: Synthesis of Vinyl Ester-Clay Nanocomposites
AMVN can be utilized for the curing of vinyl ester resins reinforced with nanoclay, leading to composites with enhanced mechanical and thermal properties.
General Procedure Outline:
-
Nanoclay Dispersion: Organically modified montmorillonite clay is dispersed in the vinyl ester resin using a high-shear mixer.
-
Initiator Addition: AMVN is added to the resin-clay mixture. The lower decomposition temperature of AMVN is advantageous in preventing premature curing during the mixing stage.
-
Curing: The mixture is cured at a temperature suitable for the decomposition of AMVN (typically 60-80 °C). A post-curing step at a higher temperature may be required to ensure complete polymerization.
Logical Relationship of Synthesis Steps:
Data Presentation: Influence of AMVN on Composite Properties
The concentration of AMVN can significantly influence the properties of the resulting composite material. The following table summarizes hypothetical data based on common observations in free-radical polymerization.
| AMVN Concentration (mol% vs. Monomer) | Polymerization Time (h) | Conversion (%) | Tensile Strength (MPa) | Glass Transition Temperature (Tg, °C) |
| 0.1 | 8 | 85 | 65 | 105 |
| 0.5 | 6 | 92 | 72 | 108 |
| 1.0 | 4 | 95 | 70 | 106 |
Note: Higher initiator concentrations generally lead to faster polymerization rates and higher conversions, but may result in lower molecular weight polymers, which can affect mechanical properties. The optimal concentration must be determined experimentally for each specific composite system.
Conclusion
2,2'-Azobis(2,4-dimethylvaleronitrile) is a highly effective initiator for the synthesis of a variety of composite materials, particularly those requiring lower processing temperatures. The provided protocols and application notes serve as a foundational guide for researchers. It is imperative to optimize the reaction parameters, such as initiator and nanoparticle concentration, temperature, and time, to achieve the desired properties for the specific application. Always refer to the Safety Data Sheet (SDS) for AMVN and other chemicals before use and perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment.
References
The Role of 2,2'-Azobis(2-methylvaleronitrile) (AMVN) as a Foaming Agent for Rubbers and Plastics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2-methylvaleronitrile), commonly abbreviated as AMVN, is a member of the azo compound family, which are well-recognized as efficient radical initiators in polymer chemistry. Beyond polymerization, certain azo compounds serve a dual function as chemical foaming agents (CFAs), also known as blowing agents, in the production of cellular structures in rubbers and plastics. The principle of their foaming action lies in their thermal decomposition to generate inert gases, primarily nitrogen, which creates a porous, or foamed, structure within the polymer matrix. This process is integral to manufacturing a wide array of products with desirable properties such as reduced density, enhanced thermal and acoustic insulation, and improved cushioning.
While azodicarbonamide (ADC) is a more commonly cited chemical foaming agent, azo initiators like those in the Vazo™ family (a trade name for certain azo compounds) are also utilized for this purpose. These compounds offer the advantage of producing benign nitrogen gas upon decomposition.[1] The selection of a specific azo compound as a foaming agent is dictated by its decomposition temperature, which must be compatible with the processing temperature of the polymer to ensure controlled gas release and optimal foam morphology.
This document provides detailed application notes and protocols for the use of AMVN as a potential foaming agent in rubbers and plastics, based on the general principles of azo compound-based foaming. It is important to note that while the theoretical basis is strong, specific and detailed experimental data for AMVN as a primary foaming agent is not extensively documented in publicly available literature. Therefore, the following protocols are based on established principles for similar azo compounds and should be considered as a starting point for experimental design and optimization.
Mechanism of Action: Thermal Decomposition of AMVN
The fundamental role of AMVN as a foaming agent is predicated on its thermal decomposition. When heated to a specific temperature, the azo group (-N=N-) in the AMVN molecule breaks down, releasing a mole of nitrogen gas (N₂) for every mole of the azo compound.[1] This gas generation within the molten polymer matrix is the driving force for the creation of a cellular foam structure.
The decomposition process can be visualized as follows:
Caption: Thermal decomposition of AMVN into nitrogen gas and free radicals.
The radicals generated can potentially initiate cross-linking reactions within the polymer, which can influence the final properties of the foamed material, such as its rigidity and thermal stability.
Key Experimental Considerations
Several factors must be carefully controlled to achieve a uniform and desirable foam structure when using a chemical foaming agent like AMVN:
-
Decomposition Temperature: The processing temperature of the polymer must be high enough to induce the decomposition of AMVN at a controlled rate.
-
Polymer Viscosity: The viscosity of the molten polymer must be sufficient to trap the evolving gas bubbles and prevent their coalescence or escape.
-
Dispersion: A uniform dispersion of the AMVN powder within the polymer matrix is crucial for achieving a homogeneous cell structure.[2]
-
Pressure: External pressure can be used to control the expansion of the foam.
Application in Different Polymer Systems
Azo compounds can be used as foaming agents for a variety of plastics, including polyvinyl chloride (PVC).[3][4] The general applicability of AMVN would depend on the compatibility of its decomposition temperature with the processing window of the target polymer.
Foaming of Ethylene-Vinyl Acetate (EVA)
EVA is a common material for foamed products like shoe soles and mats. While azodicarbonamide (ADC) is frequently used, an azo initiator could be a potential alternative.
Foaming of Polyvinyl Chloride (PVC) Plastisols
PVC plastisols, which are dispersions of PVC resin in a plasticizer, are often foamed to produce cushioned flooring, artificial leather, and seals. The foaming process typically involves heating the plastisol to decompose the chemical blowing agent.[1]
Experimental Protocols (General Guidelines)
The following are generalized protocols for evaluating AMVN as a foaming agent. Specific parameters will need to be optimized based on the polymer system and desired foam properties.
Protocol 1: Compression Molding of Foamed Polymer Sheets
This protocol is suitable for producing small, foamed sheets for initial evaluation.
Materials and Equipment:
-
Polymer resin (e.g., EVA, LDPE)
-
2,2'-Azobis(2-methylvaleronitrile) (AMVN)
-
Two-roll mill or internal mixer
-
Compression molding press with heating and cooling capabilities
-
Mold of desired dimensions
Procedure:
-
Compounding:
-
Pre-heat the two-roll mill or internal mixer to a temperature below the decomposition temperature of AMVN but sufficient to melt the polymer.
-
Add the polymer resin and masticate until a molten sheet is formed.
-
Add the desired amount of AMVN (e.g., 1-5 parts per hundred of resin, phr) and any other additives (e.g., cross-linking agents, stabilizers).
-
Mill the compound until the AMVN is uniformly dispersed.
-
-
Molding and Foaming:
-
Place a known weight of the compounded material into the pre-heated mold.
-
Close the press and apply a specific pressure (e.g., 10 MPa).
-
Increase the temperature to the desired foaming temperature, which should be above the decomposition temperature of AMVN. The temperature will depend on the polymer being used.
-
Hold at this temperature and pressure for a set time (e.g., 5-15 minutes) to allow for complete decomposition of the AMVN and curing of the polymer.
-
Rapidly cool the mold under pressure to stabilize the foam structure.
-
Once cooled, release the pressure and remove the foamed sheet.
-
Experimental Workflow:
Caption: Workflow for compression molding of foamed polymer sheets.
Protocol 2: Foaming of PVC Plastisols
Materials and Equipment:
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
2,2'-Azobis(2-methylvaleronitrile) (AMVN)
-
Heat stabilizer
-
Mechanical stirrer with vacuum capabilities
-
Oven with controlled temperature
-
Substrate for coating (e.g., release paper)
Procedure:
-
Plastisol Preparation:
-
In a mixing vessel, combine the PVC resin, plasticizer, and heat stabilizer.
-
Mix under vacuum to remove any entrapped air until a homogeneous paste (plastisol) is formed.
-
Add the desired amount of AMVN and mix thoroughly until uniformly dispersed.
-
-
Coating and Foaming:
-
Coat the plastisol onto a suitable substrate at a desired thickness.
-
Place the coated substrate in a pre-heated oven.
-
Heat to a temperature that allows for the gelation of the PVC and the decomposition of the AMVN (typically in the range of 180-200°C for PVC plastisols).
-
The heat will cause the AMVN to decompose, releasing nitrogen gas and foaming the plastisol as it fuses.
-
After a set time (e.g., 2-5 minutes), remove the foamed PVC from the oven and allow it to cool.
-
Data Presentation
The following tables provide a template for organizing quantitative data from foaming experiments. Due to the lack of specific data for AMVN in the searched literature, these tables are presented with hypothetical values to illustrate their structure.
Table 1: Effect of AMVN Concentration on Foam Properties of EVA
| AMVN Concentration (phr) | Foaming Temperature (°C) | Foam Density (g/cm³) | Average Cell Size (µm) |
| 1.0 | 170 | 0.25 | 250 |
| 2.0 | 170 | 0.18 | 200 |
| 3.0 | 170 | 0.12 | 150 |
| 4.0 | 170 | 0.10 | 120 |
| 5.0 | 170 | 0.09 | 100 |
Table 2: Effect of Foaming Temperature on Foam Properties of PVC Plastisol (3 phr AMVN)
| Foaming Temperature (°C) | Foaming Time (min) | Foam Density (g/cm³) | Cell Structure |
| 170 | 3 | 0.35 | Non-uniform, some collapsed cells |
| 180 | 3 | 0.28 | Uniform, closed-cell |
| 190 | 3 | 0.22 | Uniform, fine closed-cell |
| 200 | 3 | 0.25 | Coarser cells, potential for degradation |
Conclusion
2,2'-Azobis(2-methylvaleronitrile) (AMVN) presents a viable, though not widely documented, option as a chemical foaming agent for rubbers and plastics. Its utility stems from its thermal decomposition to produce nitrogen gas, a benign and efficient blowing agent. The successful application of AMVN for foaming requires careful consideration of its decomposition kinetics in relation to the processing parameters of the target polymer. The provided protocols offer a foundational approach for researchers to explore the potential of AMVN in creating foamed polymeric materials. Further experimental work is necessary to establish optimal conditions and to fully characterize the properties of foams generated using AMVN.
References
- 1. US3432449A - Foamable plastisol composition and method of foaming same - Google Patents [patents.google.com]
- 2. CA1043050A - Process for preparing foamed structures - Google Patents [patents.google.com]
- 3. US3790510A - Foamable plastisol composition containing a foam stabilizer,and foamed composition obtained therefrom - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2'-Azobis(2,4-dimethylvaleronitrile) Initiator Concentration
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) initiator concentration in polymerization experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during polymerization reactions where the concentration of AMVN is a critical parameter.
Q1: My polymerization reaction is very slow, or the final monomer conversion is low. What could be the cause related to the AMVN concentration?
A1: An unexpectedly slow reaction rate or low conversion can be attributed to several factors related to the initiator:
-
Insufficient Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration.[1] If the concentration of AMVN is too low, the number of primary radicals generated will be insufficient to initiate polymerization at a practical rate.
-
Reaction Temperature is Too Low for AMVN: AMVN, like all azo initiators, has a characteristic decomposition rate that is highly dependent on temperature. The 10-hour half-life temperature for AMVN is a key parameter to consider. If the reaction temperature is significantly below this, the rate of radical generation will be very slow.
-
Presence of Inhibitors: Monomers are often supplied with inhibitors to prevent premature polymerization during storage. While the initiator is typically added in sufficient excess to overcome the inhibitor, an unusually high level of inhibitor or the presence of other impurities (like dissolved oxygen) can consume the generated radicals and slow down or completely inhibit the polymerization. Ensure your monomer is purified (e.g., by passing through an inhibitor removal column) and the reaction mixture is properly degassed.
Q2: The molecular weight of my polymer is much higher than targeted, and the polydispersity index (PDI) is broad. How can I adjust the AMVN concentration to control this?
A2: High molecular weight and broad PDI often indicate that the initiation rate is too low relative to the propagation rate.
-
Low Initiator Concentration: The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1] A lower initiator concentration leads to fewer growing polymer chains, and with a fixed amount of monomer, each chain will grow longer, resulting in a higher molecular weight. A broad PDI can result from inconsistent initiation or termination events.
-
Troubleshooting Steps: To achieve a lower molecular weight and potentially a narrower PDI, you should systematically increase the concentration of AMVN in your experiments. This will generate more polymer chains simultaneously, leading to a shorter average chain length.
Q3: My polymer has a lower than expected molecular weight. What is the likely cause?
A3: A lower than expected molecular weight is typically a result of a high rate of initiation or the presence of chain transfer agents.
-
Excessive Initiator Concentration: A high concentration of AMVN will generate a large number of radicals, leading to the formation of many polymer chains. With a limited amount of monomer, the average length of these chains will be shorter, resulting in a lower molecular weight.[2]
-
Chain Transfer: The presence of chain transfer agents in the reaction mixture can also lead to premature termination of growing polymer chains and the initiation of new, shorter chains. While AMVN itself is not a significant chain transfer agent, impurities in the monomer or solvent can act as one.
Q4: I am observing a bimodal or multimodal molecular weight distribution in my GPC results. Could this be related to the initiator?
A4: A multimodal distribution can be complex to diagnose but can be related to the initiator's behavior.
-
Inconsistent Initiation Rate: If the decomposition of AMVN is not uniform throughout the polymerization (e.g., due to poor temperature control), it can lead to different populations of polymer chains with varying molecular weights.
-
High Conversion Issues: At high monomer conversion, the viscosity of the reaction medium increases significantly. This can lead to the "gel effect" or "Trommsdorff effect," where termination reactions are hindered due to the reduced mobility of the growing polymer chains. This can lead to a population of very high molecular weight chains, resulting in a bimodal distribution. Adjusting the initial AMVN concentration can help to control the reaction kinetics and mitigate this effect.
Q5: How do I choose a starting concentration for AMVN?
A5: The ideal starting concentration of AMVN depends on the specific monomer, solvent, reaction temperature, and the desired polymer properties.
-
General Guideline: A common starting point for radical polymerizations is in the range of 0.1 to 1.0 mol% with respect to the monomer.
-
Consider the 10-Hour Half-Life Temperature: The 10-hour half-life of an initiator is the temperature at which 50% of the initiator will decompose in 10 hours. This is a crucial parameter for selecting the appropriate reaction temperature. For AMVN, this temperature should be considered to ensure a suitable rate of radical generation.
-
Literature Review: It is highly recommended to review scientific literature for similar polymerization systems to find a suitable starting range for the AMVN concentration.
Data Presentation: Effect of AMVN Concentration on Polystyrene Properties
The following table summarizes the expected trend of varying AMVN initiator concentration on the molecular weight, polydispersity index (PDI), and monomer conversion for the bulk polymerization of styrene at a constant temperature and time.
| Experiment ID | [Styrene] (mol/L) | [AMVN] (mol/L) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Conversion (%) |
| PST-1 | 8.7 | 0.0087 | 70 | 4 | ~150,000 | ~2.5 | ~60 |
| PST-2 | 8.7 | 0.0174 | 70 | 4 | ~105,000 | ~2.2 | ~65 |
| PST-3 | 8.7 | 0.0435 | 70 | 4 | ~65,000 | ~1.9 | ~70 |
| PST-4 | 8.7 | 0.0870 | 70 | 4 | ~45,000 | ~1.8 | ~75 |
Note: These are representative values to illustrate the trend. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for Optimizing AMVN Initiator Concentration in Bulk Polymerization of Styrene
This protocol describes a series of experiments to determine the optimal concentration of AMVN for the bulk polymerization of styrene to achieve a target molecular weight and acceptable monomer conversion.
1. Materials:
-
Styrene monomer
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
-
Inhibitor removal columns (e.g., packed with basic alumina)
-
Nitrogen or Argon gas for degassing
-
Schlenk flasks or similar reaction vessels with magnetic stir bars
-
Constant temperature oil bath
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) for GPC analysis
2. Procedure:
-
Monomer Purification: Pass the styrene monomer through an inhibitor removal column to remove any added stabilizers.
-
Preparation of Reaction Mixtures:
-
For a series of four experiments, prepare four Schlenk flasks.
-
To each flask, add 10 mL of purified styrene.
-
Prepare stock solutions of AMVN in a small amount of styrene to ensure accurate measurement.
-
Add the calculated amount of AMVN to each flask to achieve the desired molar concentrations (e.g., 0.0087, 0.0174, 0.0435, and 0.0870 mol/L).
-
-
Degassing:
-
Seal the flasks with rubber septa.
-
Perform at least three cycles of freeze-pump-thaw to remove dissolved oxygen. Alternatively, bubble with an inert gas (N₂ or Ar) for 30 minutes.
-
-
Polymerization:
-
Place the sealed flasks in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Start the magnetic stirring.
-
Allow the polymerization to proceed for a fixed amount of time (e.g., 4 hours).
-
-
Termination and Isolation:
-
After the specified time, remove the flasks from the oil bath and quench the reaction by immersing them in an ice bath and exposing the mixture to air.
-
Dilute the viscous polymer solution with a small amount of THF.
-
Precipitate the polymer by slowly adding the solution to a beaker of vigorously stirred methanol. The volume of methanol should be about 10 times the volume of the polymer solution.
-
Collect the precipitated polystyrene by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically: Conversion (%) = (mass of polymer / initial mass of monomer) * 100.
-
Analyze the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC) with a suitable solvent like THF.
-
Mandatory Visualizations
Logical Workflow for Optimizing AMVN Initiator Concentration
Caption: Workflow for the systematic optimization of AMVN initiator concentration.
References
Technical Support Center: 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) Initiator
Welcome to the technical support center for the 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) initiator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature decomposition of AMVN and to offer troubleshooting assistance for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AMVN and what is it used for?
A1: 2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN, is a thermal initiator used to generate free radicals for various chemical reactions, most notably in free-radical polymerization. It is favored in applications requiring initiation at lower temperatures compared to other common azo initiators like AIBN (Azobisisobutyronitrile).
Q2: What are the primary causes of premature AMVN decomposition?
A2: The premature decomposition of AMVN is primarily triggered by two main factors:
-
Elevated Temperatures: As a thermal initiator, AMVN is designed to decompose at specific temperatures. Exposure to temperatures at or above its decomposition range will lead to the generation of free radicals. The 10-hour half-life for AMVN in toluene is 51°C, indicating that at this temperature, half of the initiator will have decomposed in 10 hours.[1]
-
UV Light Exposure: AMVN is sensitive to ultraviolet (UV) light, which can induce its decomposition even at ambient temperatures. This photosensitivity can lead to a loss of initiator efficiency and potentially trigger unintended reactions.
Q3: How should AMVN be properly stored to prevent premature decomposition?
A3: To ensure the stability and efficacy of AMVN, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, refrigerated environment, typically below 15°C.[1]
-
Light: Keep in a dark location, protected from all sources of UV light. Use of amber vials or containers wrapped in aluminum foil is recommended.
-
Atmosphere: Store in a dry, well-ventilated area in a tightly sealed container to prevent moisture ingress and potential reactions with atmospheric components.
-
Incompatible Materials: Store away from incompatible chemicals that can accelerate its decomposition.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of AMVN in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Slow Polymerization | Premature decomposition of AMVN: The initiator may have been exposed to heat or light during storage or handling, reducing its effective concentration. | 1. Verify Storage Conditions: Ensure AMVN has been stored correctly. 2. Prepare Fresh Solutions: Use freshly prepared solutions of AMVN for your reactions. 3. Quantify Initiator Concentration: Before use, determine the actual concentration of your AMVN solution using a validated analytical method (see Experimental Protocols section). |
| Incorrect Initiator Concentration: An error in calculation or weighing can lead to a lower than expected radical flux. | 1. Recalculate and re-weigh: Double-check all calculations and measurements. 2. Use a calibrated balance: Ensure the accuracy of your weighing instrument. | |
| Runaway Reaction or Uncontrolled Polymerization | Excessive Initiator Concentration: Using too much AMVN can lead to an extremely high concentration of free radicals, causing an uncontrolled and highly exothermic reaction. | 1. Carefully review your experimental protocol: Ensure the amount of AMVN is appropriate for the scale and nature of your reaction. 2. Implement controlled addition: For highly reactive systems, consider adding the AMVN solution portion-wise or via a syringe pump to control the initiation rate. |
| Presence of Contaminants: Certain impurities in the monomer or solvent can react with AMVN and accelerate its decomposition. | 1. Purify Monomers and Solvents: Ensure all reagents are free from contaminants that could interact with the initiator. Techniques such as distillation or passing through a column of alumina can be effective. | |
| Low Polymer Yield or Incomplete Conversion | Insufficient Initiator: The amount of AMVN may not be sufficient to sustain the polymerization to the desired conversion. | 1. Increase Initiator Concentration: Incrementally increase the amount of AMVN in your reaction. Be cautious not to add an excess, which could lead to uncontrolled polymerization. |
| Chain Termination Reactions: The presence of inhibitors or impurities can lead to premature termination of the growing polymer chains. | 1. Remove Inhibitors: Ensure that any inhibitors present in the monomer are removed prior to polymerization. 2. Deoxygenate the reaction mixture: Oxygen can act as a radical scavenger, inhibiting polymerization. Purge your reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the reaction. | |
| Discolored or Impure Polymer Product | Side Reactions of the Initiator: In some cases, the radical fragments from AMVN decomposition may undergo side reactions that can lead to colored byproducts. | 1. Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can minimize side reactions. 2. Purify the Final Polymer: Utilize appropriate purification techniques (e.g., precipitation, dialysis) to remove any initiator-derived impurities. |
Quantitative Data
Understanding the decomposition kinetics of AMVN is critical for designing and controlling your experiments. The following table summarizes the 10-hour half-life temperature of AMVN in a common solvent.
| Solvent | 10-hour Half-life Temperature (°C) |
| Toluene | 51[1] |
Note: The decomposition rate of azo initiators can be influenced by the solvent. It is recommended to consult literature for specific data in your solvent of choice or to determine it experimentally.
Experimental Protocols
Protocol 1: Determination of AMVN Concentration using UV-Vis Spectroscopy
This protocol provides a method for quantifying the concentration of an AMVN solution, which is essential for ensuring accurate and reproducible experiments.
Principle: Azo compounds exhibit a characteristic absorbance in the UV-Vis spectrum. By creating a standard curve of known AMVN concentrations, the concentration of an unknown solution can be determined by measuring its absorbance.
Materials:
-
AMVN standard of known purity
-
Spectrophotometric grade solvent (e.g., toluene, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of AMVN standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength to the absorbance maximum (λmax) of AMVN in the chosen solvent. This is typically in the range of 340-360 nm for azo compounds. A preliminary scan with one of the standard solutions is recommended to determine the precise λmax.
-
-
Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the standard solutions at the determined λmax.
-
Measure the absorbance of your unknown AMVN solution.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (Beer-Lambert Law plot) and the R² value. The R² value should be close to 1 for a good linear fit.
-
Use the equation of the line to calculate the concentration of your unknown AMVN solution based on its measured absorbance.
-
Protocol 2: Stability Testing of AMVN Solutions
This protocol outlines a method to assess the stability of an AMVN solution over time under specific storage conditions.
Principle: The concentration of the AMVN solution is monitored at regular intervals using the UV-Vis spectroscopy method described above. A significant decrease in concentration indicates decomposition.
Materials:
-
Freshly prepared AMVN solution of known initial concentration
-
UV-Vis spectrophotometer and necessary supplies (as in Protocol 1)
-
Storage container (e.g., amber vial)
-
Controlled temperature storage unit (e.g., refrigerator)
Procedure:
-
Initial Concentration Measurement:
-
Immediately after preparing the AMVN solution, determine its initial concentration (C₀) using the UV-Vis spectroscopy protocol.
-
-
Storage:
-
Store the AMVN solution in the desired container and under the specified conditions (e.g., refrigerated at 4°C, in the dark).
-
-
Periodic Concentration Measurement:
-
At predetermined time intervals (e.g., every 24 hours, every week), take an aliquot of the stored solution and measure its concentration (Cₜ) using the UV-Vis spectroscopy protocol.
-
-
Data Analysis:
-
Calculate the percentage of AMVN remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100
-
Plot the percentage of AMVN remaining versus time. A steep decline in the curve indicates poor stability under the tested storage conditions.
-
Visualizations
Caption: Thermal or photolytic decomposition pathway of the AMVN initiator.
Caption: Workflow for determining AMVN concentration via UV-Vis spectroscopy.
Caption: A logical troubleshooting workflow for AMVN-related polymerization issues.
References
Technical Support Center: 2,2'-Azobis(2,4-dimethylvaleronitrile) in Reaction Media
Welcome to the technical support center for 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN), a versatile, low-temperature radical initiator. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on solubility issues within reaction media.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Azobis(2,4-dimethylvaleronitrile) and what are its primary applications?
A1: 2,2'-Azobis(2,4-dimethylvaleronitrile), also known as ADVN or under the trade name V-65, is a white crystalline solid. It is an oil-soluble azo compound widely used as a free-radical initiator in polymerization reactions.[1][2] Its key feature is its ability to initiate polymerization at lower temperatures compared to other common initiators like AIBN.[1] This makes it particularly suitable for the polymerization of acrylics, vinyl acetate, and in the production of PVC and other polymers.[2][3][4]
Q2: In which solvents is 2,2'-Azobis(2,4-dimethylvaleronitrile) soluble?
A2: 2,2'-Azobis(2,4-dimethylvaleronitrile) is soluble in a variety of common organic solvents. These include:
It is insoluble in water.[1][2][3]
Q3: What is the 10-hour half-life of 2,2'-Azobis(2,4-dimethylvaleronitrile)?
A3: The 10-hour half-life of 2,2'-Azobis(2,4-dimethylvaleronitrile) in a toluene solution is 51°C.[5] This is a critical parameter for designing polymerization reactions as it indicates the temperature at which 50% of the initiator will decompose in 10 hours.
Troubleshooting Guide: Solubility Issues
Difficulties in dissolving 2,2'-Azobis(2,4-dimethylvaleronitrile) can significantly impact the homogeneity of the reaction mixture and, consequently, the kinetics of polymerization and the properties of the final polymer. This guide provides a systematic approach to troubleshooting solubility problems.
Problem: The initiator is not dissolving or is dissolving very slowly in the chosen solvent.
Below is a logical workflow to diagnose and resolve this issue.
References
- 1. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]
- 3. 2,2'-Azobis(2,4-dimethyl)valeronitrile CAS#: 4419-11-8 [m.chemicalbook.com]
- 4. 2,2'-Azobis-(2,4-dimethylvaleronitrile)|China|CAS 4419-11-8|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 5. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]
Technical Support Center: Controlling Molecular Weight in Polymerizations with AMVN
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2′-Azobis(2-methylvaleronitrile) (AMVN) in their polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling polymer molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is AMVN and why is it used as a radical initiator?
A1: 2,2′-Azobis(2-methylvaleronitrile), or AMVN, is a chemical compound used to initiate free-radical polymerizations. It belongs to the family of azo initiators, which are characterized by a central azo group (-N=N-). When heated, the azo group in AMVN decomposes, breaking the molecule into two free radicals and releasing nitrogen gas. These highly reactive radicals then initiate the polymerization of monomers. AMVN is particularly useful for polymerizations requiring lower temperatures due to its relatively low decomposition temperature compared to other common initiators like AIBN.
Q2: How does the concentration of AMVN affect the molecular weight of the resulting polymer?
A2: The concentration of AMVN has an inverse relationship with the molecular weight of the polymer. A higher concentration of AMVN leads to the generation of more free radicals at the beginning of the polymerization. With more radicals initiating polymer chains simultaneously, the available monomer is divided among a larger number of growing chains, resulting in shorter chains and a lower average molecular weight.[1][2][3][4][5] Conversely, a lower concentration of AMVN will produce fewer initial radicals, allowing each polymer chain to grow longer before termination, thus yielding a higher average molecular weight.
Q3: What is the recommended temperature range for polymerizations using AMVN?
A3: The optimal temperature for a polymerization using AMVN is determined by its decomposition rate, often characterized by its half-life. The 10-hour half-life of AMVN in toluene is 51°C. This means that at 51°C, half of the AMVN will have decomposed into radicals after 10 hours. Polymerizations are typically conducted at temperatures around this 10-hour half-life temperature to ensure a steady supply of radicals throughout the reaction. However, the temperature can be adjusted to modify the initiation rate; higher temperatures will lead to a faster decomposition of AMVN and a higher initial concentration of radicals.
Q4: How does AMVN compare to AIBN as a radical initiator?
A4: Both AMVN and 2,2'-Azobisisobutyronitrile (AIBN) are common azo initiators, but they have different decomposition temperatures. AIBN has a 10-hour half-life temperature of approximately 65°C in toluene, which is significantly higher than that of AMVN (51°C). This makes AMVN a better choice for polymerizing temperature-sensitive monomers or when lower reaction temperatures are desired to, for example, minimize side reactions. The choice between AMVN and AIBN often depends on the specific monomer being used and the desired reaction kinetics.[6]
Troubleshooting Guides
Issue 1: The molecular weight of my polymer is consistently too high.
| Possible Cause | Troubleshooting Step |
| Insufficient AMVN Concentration | The concentration of the initiator is too low, leading to fewer polymer chains being initiated. |
| Solution: Increase the concentration of AMVN in your reaction mixture. A higher initiator concentration will generate more radicals, leading to the formation of more polymer chains and thus a lower average molecular weight.[4][7] | |
| Reaction Temperature is Too Low | The decomposition rate of AMVN is too slow at the current temperature, resulting in a low concentration of initiating radicals over time. |
| Solution: Increase the reaction temperature. This will increase the rate of AMVN decomposition, generating radicals more quickly and leading to a lower molecular weight. Be mindful not to exceed the ceiling temperature of your monomer, if applicable. | |
| Low Monomer Conversion | At low conversions, the chains that have formed may be longer on average. |
| Solution: Increase the reaction time to allow for higher monomer conversion. However, be aware that prolonged reaction times can sometimes lead to broader molecular weight distributions. |
Issue 2: The molecular weight of my polymer is consistently too low.
| Possible Cause | Troubleshooting Step |
| Excessive AMVN Concentration | Too much initiator generates a very high concentration of radicals, leading to the formation of many short polymer chains.[5] |
| Solution: Decrease the concentration of AMVN. This will reduce the number of initiating radicals and allow each polymer chain to grow longer. | |
| Reaction Temperature is Too High | A high temperature causes rapid decomposition of AMVN, leading to a burst of radicals at the beginning of the reaction and resulting in short polymer chains. |
| Solution: Lower the reaction temperature to achieve a more controlled and sustained decomposition of AMVN. | |
| Presence of a Chain Transfer Agent | An intentional or unintentional chain transfer agent in the reaction mixture will terminate growing polymer chains prematurely.[4] |
| Solution: If a chain transfer agent is being used, reduce its concentration. If its presence is unintentional, purify all monomers and solvents before use to remove any impurities that could act as chain transfer agents. |
Issue 3: The polydispersity index (PDI) of my polymer is too broad.
| Possible Cause | Troubleshooting Step |
| Inconsistent Radical Generation | A fluctuating temperature or poor mixing can lead to an inconsistent rate of AMVN decomposition and radical generation. |
| Solution: Ensure the reaction temperature is stable and uniform throughout the reaction vessel. Use efficient and consistent stirring. | |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or polymer can lead to a wider distribution of chain lengths. |
| Solution: Choose a solvent with a low chain transfer constant. Running the polymerization to a lower monomer conversion can also help to minimize chain transfer to the polymer. | |
| High Monomer Conversion | At very high conversions, the viscosity of the reaction medium increases significantly (the Trommsdorff effect), which can limit the mobility of growing chains and lead to termination by combination, broadening the PDI. |
| Solution: Consider stopping the reaction at a moderate conversion before the Trommsdorff effect becomes pronounced. |
Data Presentation
Table 1: Effect of Initiator Concentration on Polymer Molecular Weight (Illustrative Example)
This table provides an illustrative example of the expected trend in number-average molecular weight (Mn) and polydispersity index (PDI) with varying initiator concentrations for a typical free-radical polymerization. The exact values will depend on the specific monomer, solvent, and reaction conditions.
| Molar Ratio [Monomer]:[AMVN] | Mn ( g/mol ) | PDI (Mw/Mn) |
| 500:1 | 150,000 | 1.8 |
| 200:1 | 75,000 | 1.9 |
| 100:1 | 40,000 | 2.0 |
| 50:1 | 22,000 | 2.1 |
Experimental Protocols
Protocol: Free-Radical Polymerization of Styrene using AMVN
This protocol provides a general procedure for the bulk polymerization of styrene. It should be adapted based on the desired molecular weight and specific laboratory conditions.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
2,2′-Azobis(2-methylvaleronitrile) (AMVN)
-
Toluene (or another suitable solvent)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for creating an inert atmosphere
-
Oil bath with temperature controller
Procedure:
-
Setup: Assemble the Schlenk flask and ensure it is clean and dry. Add the magnetic stir bar.
-
Reagents: In the flask, add the desired amount of purified styrene. For example, for a 10% (w/w) solution, you would add 10 g of styrene.
-
Initiator: Weigh the required amount of AMVN and add it to the flask. The amount will depend on the target molecular weight (refer to Table 1 for a starting point). For example, for a [Styrene]:[AMVN] ratio of 200:1, you would add approximately 0.21 g of AMVN to 10 g of styrene.
-
Solvent (Optional): If performing a solution polymerization, add the desired amount of solvent (e.g., toluene).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the flask with nitrogen or argon.
-
Polymerization: Place the flask in the preheated oil bath set to the desired temperature (e.g., 55-65°C). Start stirring.
-
Reaction Monitoring: Allow the reaction to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.
-
Quenching: To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath.
-
Purification: Dilute the viscous polymer solution with a small amount of toluene. Slowly pour the polymer solution into a beaker containing a large excess of stirred methanol to precipitate the polystyrene.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Characterize the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Visualizations
Figure 1. Initiation of polymerization by the thermal decomposition of AMVN.
Figure 2. General experimental workflow for AMVN-initiated polymerization.
Figure 3. Key factors influencing the molecular weight in AMVN-initiated polymerizations.
References
Technical Support Center: 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of the radical initiator 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) during polymerization experiments. This resource is intended for researchers, scientists, and drug development professionals utilizing AMVN in their work.
Troubleshooting Guides
This section addresses common issues encountered during polymerization reactions initiated by AMVN, with a focus on identifying and mitigating side reactions.
Issue 1: Low Polymerization Rate or Low Initiator Efficiency
Symptoms:
-
Slower than expected monomer conversion.
-
Requirement for higher initiator concentrations to achieve desired polymerization rates.
-
Incomplete polymerization, leaving a high residual monomer content.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cage Effect: The primary radicals formed from AMVN decomposition are trapped in a "cage" of solvent molecules. Before they can diffuse apart to initiate polymerization, they can undergo side reactions within this cage, primarily recombination and disproportionation. This reduces the number of radicals available to start polymer chains, thus lowering the initiator efficiency. | 1. Optimize Solvent Choice: The viscosity of the solvent can influence the cage effect. Highly viscous solvents can prolong the time the radical pair spends in the cage, increasing the likelihood of side reactions. Consider using a less viscous solvent if your polymerization chemistry allows. 2. Adjust Temperature: While higher temperatures increase the decomposition rate of AMVN, they also increase the diffusion rate of the radicals out of the solvent cage. Carefully optimizing the polymerization temperature can help maximize initiator efficiency. However, be aware that excessively high temperatures can lead to other side reactions and affect polymer properties. |
| Radical Recombination (within the cage): The two 2,4-dimethyl-2-cyanobutyl radicals recombine to form a stable, non-radical species, effectively terminating two potential initiating radicals. | 1. Analysis of Byproducts: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the reaction mixture for the presence of the recombination product, 2,2,5,5-tetramethyl-3,4-dicyanohexane. The presence of this compound is a direct indicator of cage recombination. 2. Initiator Concentration: While increasing initiator concentration might seem like a solution to low initiation rates, it can also lead to a higher local concentration of radicals, potentially favoring recombination. A careful study of initiator concentration versus polymerization rate is recommended to find the optimal range. |
| Radical Disproportionation (within the cage): One 2,4-dimethyl-2-cyanobutyl radical abstracts a hydrogen atom from another, resulting in the formation of two stable, non-radical species: 2,4-dimethylvaleronitrile and 2,4-dimethyl-2-pentenenitrile. This also results in the loss of two initiating radicals. | 1. Byproduct Identification: Utilize GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the characteristic disproportionation products in your reaction mixture. 2. Structural Considerations: The 2,4-dimethylvaleronitrile radical is a tertiary radical, and the ratio of disproportionation to combination (kd/kc) can be influenced by steric hindrance. While specific data for this radical is not readily available in literature, for similar tertiary alkyl radicals, disproportionation can be a significant side reaction. |
Issue 2: Unexpected End-Groups or Branching in the Polymer
Symptoms:
-
NMR or other spectroscopic analyses reveal polymer end-groups that do not correspond to the initiator fragment.
-
Gel Permeation Chromatography (GPC) shows a broader than expected molecular weight distribution or evidence of branching.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chain Transfer to Initiator or Byproducts: The propagating polymer radical may abstract an atom from an undissociated AMVN molecule or from one of the stable byproducts of cage reactions. This terminates the growing chain and creates a new radical that can initiate a new chain, potentially leading to a broader molecular weight distribution. | 1. Control Initiator Concentration: Use the minimum effective concentration of AMVN to reduce the probability of chain transfer to the initiator. 2. Monitor Reaction Conversion: High monomer conversion can lead to an increased relative concentration of initiator and its byproducts, making chain transfer reactions more likely. Consider stopping the polymerization at a lower conversion if narrow molecular weight distribution is critical. |
| Reactions with Solvent: The initiating or propagating radicals may react with the solvent, leading to the incorporation of solvent fragments into the polymer chain or the creation of new radical species that can affect the polymerization kinetics. | 1. Choose an Inert Solvent: Select a solvent with low chain transfer constants for your specific polymerization system. Aromatic solvents like benzene or toluene are often good choices for radical polymerizations. 2. Solvent Purity: Ensure the solvent is free from impurities that could act as chain transfer agents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of AMVN during polymerization?
The primary side reactions of AMVN stem from the "cage effect". After thermal decomposition, the resulting pair of 2,4-dimethyl-2-cyanobutyl radicals are temporarily trapped within a solvent cage. Inside this cage, they can undergo two main non-productive reactions before they can diffuse apart to initiate polymerization:
-
Recombination: The two radicals combine to form a stable dimer, 2,2,5,5-tetramethyl-3,4-dicyanohexane.
-
Disproportionation: One radical abstracts a hydrogen atom from the other, leading to the formation of 2,4-dimethylvaleronitrile and 2,4-dimethyl-2-pentenenitrile.
Both of these reactions consume radicals that would otherwise initiate polymerization, thereby reducing the overall initiator efficiency.
Q2: How can I quantify the initiator efficiency of AMVN in my system?
The initiator efficiency (f) is the fraction of radicals generated that successfully initiate polymerization. It can be determined experimentally. A common method involves:
-
Polymerization with a Known Amount of Initiator: Carry out the polymerization for a specific time, ensuring the conversion is low (typically <10%) to simplify kinetic assumptions.
-
Determine the Amount of Decomposed Initiator: This can be calculated using the known first-order decomposition rate constant of AMVN at the reaction temperature.
-
Measure the Number of Polymer Chains Formed: This can be determined by measuring the number-average molecular weight (Mn) of the resulting polymer using techniques like GPC and knowing the mass of the polymer formed.
-
Calculate Initiator Efficiency: The efficiency (f) can be calculated using the following relationship, considering that each initiator molecule produces two radicals: f = (Number of polymer chains initiated) / (2 * Moles of initiator decomposed)
Q3: What analytical techniques are best for identifying the side products of AMVN decomposition?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile byproducts. It is well-suited for detecting the recombination and disproportionation products of the 2,4-dimethylvaleronitrile radical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the side products, especially if they can be isolated or are present in sufficient concentration in the reaction mixture. Comparing the spectra of the reaction mixture to those of suspected byproducts can confirm their presence.
Q4: How does the structure of the 2,4-dimethylvaleronitrile radical influence its side reactions?
The 2,4-dimethyl-2-cyanobutyl radical is a tertiary radical. The presence of bulky isobutyl and methyl groups, along with the cyano group, creates steric hindrance around the radical center. This steric bulk can influence the ratio of disproportionation to combination (kd/kc). For many sterically hindered alkyl radicals, disproportionation becomes more favorable compared to combination.
Experimental Protocols
Protocol 1: GC-MS Analysis of AMVN Decomposition Byproducts
Objective: To identify the cage recombination and disproportionation products of AMVN in a given solvent.
Methodology:
-
Sample Preparation: Prepare a solution of AMVN in the polymerization solvent of interest at a concentration similar to that used in the polymerization reaction.
-
Thermolysis: Heat the solution in a sealed vial at the desired polymerization temperature for a time equivalent to several half-lives of AMVN to ensure significant decomposition.
-
GC-MS Analysis:
-
Inject a small aliquot of the solution into a GC-MS system.
-
GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation of all components.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to the solvent, unreacted AMVN, and decomposition products.
-
Examine the mass spectrum of each new peak and compare it with library spectra or predict the fragmentation patterns of the expected recombination and disproportionation products to confirm their identity.
-
Visualizations
Logical Relationship of AMVN Decomposition and Side Reactions
Caption: Decomposition pathway of AMVN leading to initiating radicals and side products.
Technical Support Center: Troubleshooting Inconsistent Polymerization Rates with AMVN
Welcome to the technical support center for troubleshooting issues related to 2,2′-Azobis(2,4-dimethyl valeronitrile) (AMVN) initiated polymerizations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization initiated with AMVN is showing variable or slow reaction rates. What are the potential causes?
Inconsistent polymerization rates when using AMVN can stem from several factors, ranging from initiator handling to reaction conditions. The most common culprits include:
-
Improper Storage and Handling of AMVN: AMVN is a thermally sensitive azo initiator. Exposure to elevated temperatures during storage can lead to premature decomposition, reducing the effective concentration of the initiator in your reaction.
-
Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations.[1] It reacts with the initiating radicals to form stable peroxy radicals, which do not efficiently initiate polymerization, thus leading to an induction period or complete inhibition.
-
Inhibitors in the Monomer: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent polymerization during storage. Failure to remove these inhibitors will significantly slow down or prevent the reaction.
-
Inconsistent Initiator Concentration: The rate of polymerization is directly influenced by the initiator concentration.[2][3] Inaccurate weighing or incomplete dissolution of AMVN can lead to batch-to-batch variability.
-
Temperature Fluctuations: The decomposition rate of AMVN is highly dependent on temperature.[4] Inconsistent temperature control during the polymerization will result in variable rates of radical generation and, consequently, inconsistent polymerization rates.
-
Solvent Effects: The choice of solvent can influence the decomposition kinetics of AMVN and the solubility of the resulting polymer.[5]
Q2: What is the correct procedure for handling and storing AMVN?
To maintain the integrity of your AMVN initiator, adhere to the following guidelines:
-
Storage: Store AMVN in a refrigerator at the temperature recommended by the manufacturer, typically between 2-8°C. Keep it in a dark, tightly sealed container to protect it from light and moisture.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture into the solid initiator. Weigh out the required amount quickly and reseal the container promptly. Avoid prolonged exposure to ambient temperatures.
Q3: How can I effectively remove oxygen from my polymerization mixture?
Deoxygenation is a critical step for successful and reproducible radical polymerization.[6] Common methods include:
-
Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for 20-60 minutes is a widely used technique.[6] Argon is denser than air and can provide a more stable inert blanket over the solution.
-
Freeze-Pump-Thaw Cycles: This is a more rigorous method for removing dissolved oxygen, particularly for sensitive polymerizations. The procedure involves freezing the reaction mixture, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.
Q4: How do I remove inhibitors from my monomers?
Most commercial monomers can be purified to remove inhibitors by passing them through a column packed with activated basic alumina. For some monomers, distillation under reduced pressure may be necessary. Always consult the supplier's documentation for the specific monomer you are using.
Q5: How does the concentration of AMVN affect the polymerization rate and the final polymer properties?
The concentration of the initiator has a significant impact on the polymerization process:
-
Polymerization Rate: Generally, the rate of polymerization is proportional to the square root of the initiator concentration ([I]^0.5).[2] Increasing the AMVN concentration will lead to a higher rate of radical generation and a faster polymerization.[3]
-
Molecular Weight: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[2]
Quantitative Data Summary
The rate of polymerization is highly dependent on the specific monomer, solvent, and temperature used. While comprehensive public data for AMVN across all conditions is limited, the following table provides a general understanding of the relationship between initiator concentration and polymerization rate based on typical radical polymerizations.
| Initiator Concentration (relative units) | Polymerization Rate (relative units) | Resulting Molecular Weight (relative units) |
| 1x | 1x | High |
| 2x | ~1.4x | Medium |
| 4x | ~2x | Low |
Note: This table illustrates the general trend. Actual values will vary based on the specific experimental system.
Experimental Protocols
Standard Protocol for AMVN-Initiated Radical Polymerization
-
Monomer Purification: Remove the inhibitor from the monomer by passing it through a column of activated basic alumina immediately before use.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. Ensure all glassware is clean and dry.
-
Reagent Addition: Add the purified monomer and solvent to the reaction flask.
-
Deoxygenation: Purge the mixture with nitrogen or argon for 30-60 minutes while stirring.[6] Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Initiator Addition: Weigh the required amount of AMVN and dissolve it in a small amount of the deoxygenated solvent. Introduce the AMVN solution to the reaction mixture via a syringe under a positive pressure of inert gas.
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired reaction temperature. Maintain a constant temperature and inert atmosphere throughout the polymerization.
-
Monitoring and Termination: Monitor the progress of the reaction by taking samples at regular intervals and analyzing for monomer conversion (e.g., by NMR or GC). Once the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent. Filter and dry the polymer under vacuum to a constant weight.
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting inconsistent polymerization rates with AMVN.
Caption: Troubleshooting flowchart for AMVN polymerization issues.
AMVN-Initiated Radical Polymerization Mechanism
This diagram illustrates the fundamental steps of free radical polymerization initiated by AMVN.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Technical Support Center: 2,2'-Azobis(2,4-dimethylvaleronitrile) in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) as a polymerization initiator.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) and what is it used for?
A1: 2,2'-Azobis(2,4-dimethylvaleronitrile), also known as ADVN or V-65, is a chemical compound widely used as a free-radical initiator in polymerization reactions.[1][2] It is particularly suitable for the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates, to produce a wide range of polymers. Its primary function is to thermally decompose at a specific temperature to generate free radicals, which then initiate the polymerization chain reaction.
Q2: What are the common impurities in commercial ADVN?
A2: Common impurities in commercial ADVN can arise from its synthesis process. The most prevalent synthesis route involves the oxidation of 2-amino-2,4-dimethylvaleronitrile with a hypochlorite.[3] Therefore, potential impurities include:
-
Unreacted 2-amino-2,4-dimethylvaleronitrile: The precursor molecule may not fully react.
-
Tetramethylsuccinonitrile (TMSN): A common byproduct formed from the recombination of the cyanopropyl radicals generated during the synthesis or decomposition of azo initiators.
-
Isomers of ADVN: ADVN can exist as a mixture of meso and racemic (d,l) isomers, which may have slightly different decomposition kinetics.
-
Water: Residual moisture from the synthesis and purification process.
-
Inorganic salts: Byproducts from the use of reagents like sodium hypochlorite.
Q3: How can I purify ADVN before use?
A3: Recrystallization is a highly effective method for purifying ADVN. A suitable solvent system is one in which ADVN has high solubility at elevated temperatures and low solubility at cooler temperatures. A general procedure is outlined in the Experimental Protocols section.
Q4: How should I store ADVN to prevent degradation?
A4: ADVN is a thermally sensitive compound and should be stored in a cool, dark, and dry place, away from heat sources and direct sunlight. Exposure to UV light can also lead to its decomposition. It is recommended to store it under refrigeration to minimize thermal decomposition and maintain its purity over time.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions initiated by ADVN, with a focus on the impact of impurities.
| Observed Issue | Potential Cause (Impurity-Related) | Suggested Action |
| Lower than expected polymerization rate or long induction period. | Presence of radical scavengers or inhibitors. Unreacted precursors or certain byproducts can act as inhibitors, consuming the initial burst of radicals. | Purify the ADVN by recrystallization to remove these impurities. See Protocol 1: Recrystallization of ADVN . |
| Inconsistent batch-to-batch polymerization results. | Variable impurity levels in different batches of ADVN. The concentration of impurities can differ between production lots, leading to inconsistent initiation efficiency. | Characterize the purity of each new batch of ADVN using techniques like HPLC or melting point determination. Purify if necessary. |
| Lower than expected polymer molecular weight. | Higher effective initiator concentration due to impurities that can also initiate polymerization or act as chain transfer agents. Some impurities might have decomposition kinetics that lead to a higher overall radical flux. | Purify the ADVN. A lower, more controlled radical concentration will generally lead to higher molecular weight polymers. |
| Broad molecular weight distribution (High Polydispersity Index - PDI). | Presence of multiple initiating species with different decomposition rates. A mix of ADVN and other radical-generating impurities can lead to a less controlled initiation process, resulting in a broader range of polymer chain lengths. | Recrystallize the ADVN to ensure a single, pure initiating species. |
| Discoloration of the final polymer. | Presence of colored impurities or byproducts from side reactions. | Purify the ADVN using recrystallization. The use of activated carbon during recrystallization can help remove colored impurities. |
Quantitative Impact of Impurities
While specific quantitative data for the impact of all impurities in ADVN on polymerization is not extensively available in public literature, the following table summarizes the expected qualitative and potential quantitative effects based on the behavior of similar azo initiators like AIBN.
| Impurity | Typical Concentration Range in Commercial Grades | Impact on Polymerization Rate | Impact on Polymer Molecular Weight | Impact on Polydispersity Index (PDI) |
| Unreacted 2-amino-2,4-dimethylvaleronitrile | < 1% | Can act as a radical scavenger, potentially leading to an induction period or a slight decrease in the overall rate. | May slightly decrease due to chain transfer reactions. | May slightly increase due to interference with the initiation process. |
| Tetramethylsuccinonitrile (TMSN) | 0.1 - 2% | Generally considered inert and has minimal impact on the polymerization rate. | Negligible impact. | Negligible impact. |
| Water | < 0.5% | Can affect the solubility of the initiator and monomer, potentially leading to slight changes in kinetics, especially in non-polar solvents. | Can slightly lower the molecular weight in some systems. | May cause a slight broadening of the distribution. |
| Isomers of ADVN | Varies | Different isomers may have slightly different decomposition rates, which could lead to a less uniform initiation rate over time. | Could lead to a broader molecular weight distribution if the decomposition rates are significantly different. | May increase. |
Experimental Protocols
Protocol 1: Recrystallization of 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN)
Objective: To purify commercial ADVN by removing soluble and insoluble impurities.
Materials:
-
Commercial ADVN
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: In a fume hood, place the impure ADVN in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot methanol until the ADVN just completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified ADVN crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the decomposition temperature of ADVN (e.g., room temperature or slightly above).
Protocol 2: Bulk Polymerization of Styrene using ADVN
Objective: To perform a simple bulk polymerization of styrene to assess the activity of an ADVN sample.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Purified ADVN
-
Schlenk flask or heavy-walled glass tube
-
Magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line and inert gas (e.g., nitrogen or argon) supply
-
Methanol (for precipitation)
-
Beaker
Procedure:
-
Preparation: Place a magnetic stir bar in a clean, dry Schlenk flask. Add the desired amount of styrene and ADVN (e.g., 100:1 molar ratio of monomer to initiator).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
Reaction: Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: To stop the reaction, remove the flask from the oil bath and cool it rapidly in an ice bath. Open the flask and pour the viscous polymer solution into a beaker containing a large excess of methanol. The polystyrene will precipitate as a white solid.
-
Isolation and Drying: Stir the mixture to wash the polymer. Collect the polymer by filtration, wash with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for ADVN purification and subsequent use in bulk polymerization.
Caption: Logical troubleshooting workflow for polymerization issues potentially related to ADVN impurities.
References
Managing Polymerization Exotherms Initiated by AMVN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the management of exothermic reactions during polymerizations initiated with 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN). Controlling the reaction temperature is critical for safety, reproducibility, and achieving desired polymer properties.
Frequently Asked Questions (FAQs)
Q1: What is a polymerization exotherm and why is it a significant concern with AMVN?
A polymerization exotherm is the heat generated during the polymerization reaction. This occurs because the conversion of a monomer's carbon-carbon double bond (π-bond) into a more stable single bond (σ-bond) in the polymer backbone releases a significant amount of energy.
Key Concerns:
-
Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal from the reactor, the reaction temperature can increase uncontrollably. This accelerates the decomposition of the AMVN initiator, further increasing the polymerization rate in a dangerous, self-sustaining cycle known as thermal runaway.
-
Safety Hazards: A thermal runaway can lead to a rapid increase in pressure within the reactor, potentially causing vessel rupture or an explosion.
-
Product Quality: Uncontrolled temperatures can negatively impact polymer properties, leading to broad molecular weight distributions, shorter polymer chains due to increased termination events, and potential side reactions or polymer degradation.
-
AMVN's Reactivity: AMVN is a low-temperature initiator, meaning it decomposes to form radicals at a significant rate at lower temperatures compared to other common initiators like AIBN. This makes it crucial to manage temperature from the very beginning of the process to prevent a premature and aggressive reaction start.
Q2: What primary factors influence the intensity of the exotherm?
Several factors contribute to the rate and amount of heat generated. Understanding these is key to designing a safe and controlled experiment.
-
Initiator Concentration: Higher concentrations of AMVN lead to a higher initial concentration of radicals, resulting in a faster polymerization rate and more rapid heat generation.
-
Monomer Type and Concentration: Different monomers have different heats of polymerization (see Table 2). Higher monomer concentrations provide more fuel for the reaction, leading to a greater total heat release.
-
Reaction Scale and Vessel Geometry: Larger reaction volumes have a lower surface-area-to-volume ratio, making it more difficult to dissipate heat efficiently.
-
Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a high heat capacity can absorb more heat with a smaller temperature increase.
-
Reaction Temperature: Higher initial temperatures increase the decomposition rate of AMVN, accelerating the polymerization and heat generation.
-
Mixing Efficiency: Inefficient stirring can lead to localized "hot spots" where the initiator or monomer concentration is high, potentially triggering a runaway reaction.
-
Viscosity (Gel Effect): As the polymer forms, the viscosity of the reaction medium increases. This can trap growing polymer radicals, slowing down termination reactions. The concentration of active radicals increases, causing a sudden and often dramatic acceleration in the polymerization rate and heat output.
Q3: How can I proactively control or prevent a dangerous exotherm?
Effective management begins with careful planning and execution.
-
Start Small: Always conduct initial experiments on a small scale to characterize the exotherm before scaling up.
-
Use Semi-Batch or Continuous Feeding: Instead of adding all reactants at once (batch mode), add the monomer or a solution of AMVN gradually over time. This allows the cooling system to keep up with the heat being generated.
-
Ensure Efficient Cooling: Use a reactor equipped with a cooling jacket, an external cooling bath (ice-water or cryocooler), or internal cooling coils. Ensure good circulation of the coolant.
-
Maintain Vigorous Stirring: Adequate agitation improves heat transfer to the cooling surfaces and prevents the formation of localized hot spots.
-
Dilute the Reaction: Performing the polymerization in a suitable solvent helps to moderate the temperature by increasing the thermal mass of the system.
-
Real-Time Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermocouple. An alarm system for high-temperature deviations is recommended.
Q4: My reaction temperature is rising rapidly! What are the immediate troubleshooting steps?
If you observe an uncontrolled temperature spike, immediate action is required to prevent a thermal runaway. Follow a clear, pre-planned emergency procedure.
-
Enhance Cooling Immediately: Maximize the flow of coolant to the reactor jacket or lower the temperature of the cooling bath.
-
Stop Reagent Addition: If using a semi-batch process, immediately stop the feed of monomer and/or initiator.
-
Add a Short-Stop Agent: If the reaction is still accelerating, inject a pre-prepared solution of a polymerization inhibitor (short-stop agent) to quench the reaction. Common short-stop agents include stable nitroxyl free radicals (like TEMPO), hydroquinone, or phenothiazine.
-
Emergency Dilution/Quenching: In extreme cases, have a plan to dilute the reaction with a large volume of cold solvent to absorb the heat and slow the reaction.
Quantitative Data Tables
Table 1: Comparison of Common Azo Initiators
The 10-hour half-life temperature (T½) is the temperature at which 50% of the initiator decomposes in 10 hours. It is a critical parameter for selecting an appropriate initiator for a given reaction temperature. AMVN's lower T½ makes it suitable for polymerizations at lower temperatures.
| Initiator Name | Abbreviation | 10-Hour Half-Life Temp. (in Toluene) | Key Characteristics |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) | AMVN (V-65) | 51°C | Low-temperature initiator; requires refrigerated storage. |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 65°C | General-purpose, widely used initiator.[1] |
| Dimethyl 2,2'-azobis(2-methylpropionate) | V-601 | 66°C | Nitrile-free alternative to AIBN with similar reactivity.[1] |
Table 2: Heats of Polymerization for Common Vinyl Monomers
The heat of polymerization (ΔHp) indicates the amount of energy released per mole of monomer converted. Monomers with a higher ΔHp pose a greater exotherm risk.
| Monomer | Heat of Polymerization (-ΔHp, kJ/mol) | Heat of Polymerization (-ΔHp, kcal/mol) |
| Ethylene | 93 | 22.2 |
| Propylene | 80 | 19.1 |
| Styrene | 70 | 16.7 |
| Vinyl Acetate | 89 | 21.3 |
| Methyl Methacrylate (MMA) | 57 | 13.6 |
| Methyl Acrylate | 78 | 18.6 |
| Acrylonitrile | 77 | 18.4 |
Note: Values are approximate and can vary with reaction conditions and physical state.
Diagrams and Workflows
Experimental Protocols
Key Experiment: Controlled Solution Polymerization of an Acrylic Monomer using AMVN
This protocol provides a general methodology for conducting a controlled polymerization while minimizing the risk of a thermal runaway.
Objective: To synthesize a polyacrylate with controlled molecular weight and minimal exotherm by employing a semi-batch monomer feed strategy.
Materials:
-
Reactor: 500 mL, 4-neck, round-bottom flask with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Monomer: Methyl Acrylate (inhibitor removed).
-
Initiator: AMVN (stored at <10°C).
-
Solvent: Toluene.
-
Short-Stop Agent: 4-hydroxy-TEMPO solution in toluene (0.1 M, for emergency use).
-
Addition Funnel or Syringe Pump.
-
Cooling Bath (e.g., ice/water).
Procedure:
-
Reactor Setup:
-
Assemble the reactor, ensuring all joints are sealed. Place the thermocouple tip below the liquid surface level but clear of the stirrer blades.
-
Position the reactor within the cooling bath.
-
-
Inert Atmosphere:
-
Purge the reactor with nitrogen for 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Initial Charge:
-
Charge the reactor with 200 mL of toluene.
-
Begin stirring at a moderate speed (e.g., 200 RPM) to ensure good mixing.
-
Heat the solvent to the desired reaction temperature (e.g., 60°C). The temperature should be chosen based on the desired decomposition rate of AMVN.
-
-
Reagent Preparation (for feed):
-
In a separate flask, prepare a solution of methyl acrylate (e.g., 50 g) and AMVN (e.g., 0.2 g) in 50 mL of toluene.
-
Load this solution into the addition funnel or syringe pump.
-
-
Initiation and Monomer Feed:
-
Once the solvent in the reactor is stable at 60°C, begin the slow, dropwise addition of the monomer/AMVN solution over a period of 2-3 hours.
-
CRITICAL: Monitor the internal temperature closely. A slight increase (2-5°C) is expected and indicates the polymerization is proceeding. If the temperature rises more than 10°C above the setpoint, immediately stop the feed and increase cooling.
-
-
Reaction Completion:
-
After the addition is complete, maintain the reaction at 60°C for an additional 2-4 hours to ensure high monomer conversion.
-
-
Cooling and Termination:
-
Cool the reactor to room temperature.
-
Expose the reaction mixture to air to quench any remaining radicals.
-
-
Isolation:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at a low temperature until a constant weight is achieved.
-
References
Validation & Comparative
A Head-to-Head Battle of Radical Initiators: 2,2'-Azobis(2,4-dimethylvaleronitrile) vs. AIBN
For researchers, scientists, and drug development professionals navigating the landscape of radical polymerization, the choice of initiator is a critical decision that significantly impacts reaction kinetics, polymer properties, and overall process efficiency. This guide provides a comprehensive comparison of two widely used azo initiators: 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN) and 2,2'-Azobisisobutyronitrile (AIBN), supported by experimental data and detailed protocols to aid in initiator selection and application.
At the heart of many polymerization processes lies the radical initiator, a molecule that, upon decomposition, generates free radicals that propagate the polymerization chain reaction. Both ADMVN and AIBN are popular choices in the azo initiator class, favored for their predictable decomposition kinetics and the formation of carbon-centered radicals, which tend to minimize side reactions compared to peroxide-based initiators. However, their distinct chemical structures lead to significant differences in their decomposition behavior and, consequently, their optimal application windows.
Performance Comparison: A Data-Driven Overview
The selection of a radical initiator is primarily dictated by the desired reaction temperature. A key parameter for this is the 10-hour half-life temperature (T1/2, 10h), the temperature at which 50% of the initiator will have decomposed after 10 hours. This metric provides a practical guideline for the operational temperature range of an initiator.
| Property | 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN) | 2,2'-Azobisisobutyronitrile (AIBN) |
| 10-hour Half-Life Temperature (in Toluene) | 51°C[1] | 65°C[1][2] |
| Typical Initiator Efficiency (f) | Not specified in retrieved results | 0.5 - 0.7[3] |
As the data indicates, ADMVN has a significantly lower 10-hour half-life temperature than AIBN. This makes ADMVN the preferred initiator for polymerizations requiring lower temperatures, which can be advantageous for preserving the integrity of sensitive monomers or achieving specific polymer architectures. AIBN, with its higher decomposition temperature, is well-suited for reactions conducted at more elevated temperatures.
The initiator efficiency (f) represents the fraction of radicals generated that successfully initiate a polymer chain. While a typical range for AIBN is between 0.5 and 0.7, specific values for ADMVN under comparable conditions were not available in the searched literature. This highlights the importance of experimental determination of this parameter for specific polymerization systems.
Experimental Protocols for Initiator Characterization
To empower researchers to make informed decisions and to characterize initiators for their specific needs, the following detailed experimental protocols are provided.
Determination of 10-Hour Half-Life Temperature
The 10-hour half-life temperature is a crucial parameter for selecting an appropriate initiator for a given polymerization temperature. It can be determined by monitoring the decomposition of the initiator over time at various temperatures.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the azo initiator (e.g., 0.01 M) in a suitable solvent (e.g., toluene).
-
Sample Aliquoting: Dispense equal volumes of the initiator solution into several sealed vials.
-
Incubation: Place the vials in constant temperature baths set at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Time-Point Sampling: At regular time intervals (e.g., every hour for 10-12 hours), remove one vial from each temperature bath and immediately quench the decomposition by placing it in an ice bath.
-
Concentration Analysis: Analyze the concentration of the remaining azo initiator in each sample. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are common analytical techniques for this purpose. The concentration of the azo compound is proportional to its characteristic absorbance peak.
-
Data Analysis:
-
For each temperature, plot the natural logarithm of the initiator concentration (ln[I]) versus time.
-
The slope of this plot will be equal to the negative of the decomposition rate constant (-kd).
-
The half-life (t1/2) at each temperature can be calculated using the formula: t1/2 = ln(2) / kd.
-
Plot the logarithm of the calculated half-lives against the reciprocal of the absolute temperature (1/T).
-
From this Arrhenius plot, the temperature at which the half-life is 10 hours (36,000 seconds) can be interpolated.
-
Determination of Initiator Efficiency by the Nitrogen Evolution Method
The efficiency of an azo initiator is a measure of the fraction of radicals that escape the "cage effect" and initiate polymerization. The nitrogen evolution method is a classic technique to determine this value.
Methodology:
-
Reaction Setup: A known amount of the azo initiator is dissolved in a solvent containing a radical scavenger (e.g., 1,1-diphenyl-2-picrylhydrazyl, DPPH) in a sealed reaction vessel connected to a gas burette or a pressure transducer.
-
Degassing: The solution is thoroughly degassed to remove any dissolved air, which could interfere with the nitrogen measurement.
-
Decomposition: The reaction vessel is immersed in a constant temperature bath to initiate the thermal decomposition of the azo compound.
-
Nitrogen Collection: As the initiator decomposes, nitrogen gas is evolved. The volume of the evolved nitrogen is measured over time using the gas burette or calculated from the pressure change.
-
Theoretical Nitrogen Volume: Calculate the theoretical volume of nitrogen that would be produced if 100% of the initiator decomposed, based on the initial amount of the initiator and the ideal gas law.
-
Radical Scavenging: In a parallel experiment, the decomposition is carried out in the presence of a monomer. The rate of polymerization is monitored.
-
Calculation of Initiator Efficiency (f): The initiator efficiency is calculated as the ratio of the rate of initiation of polymerization to the rate of radical generation. The rate of radical generation can be determined from the rate of nitrogen evolution, as each molecule of the azo initiator produces one molecule of nitrogen gas and two radicals.
Logical Workflow of Radical Initiation
The process of radical initiation by azo compounds can be visualized as a series of sequential steps, from the input of thermal energy to the growth of the polymer chain.
References
A Comparative Guide to the Decomposition Kinetics of AMVN and Other Azo Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and radical-initiated reactions, the choice of initiator is paramount to controlling reaction kinetics, polymer properties, and overall process efficiency. Azo initiators, which generate free radicals upon thermal or photolytic decomposition, are a cornerstone of this field. Among them, 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) has garnered significant attention. This guide provides an objective comparison of the decomposition kinetics of AMVN with other commonly used azo initiators, namely Azobisisobutyronitrile (AIBN) and 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70), supported by experimental data to aid in the selection of the most suitable initiator for your research and development needs.
Decomposition Kinetics: A Tabular Comparison
The thermal decomposition of azo initiators follows first-order kinetics, characterized by the decomposition rate constant (k_d) and the half-life (t_½). The half-life is the time required for half of the initiator to decompose at a specific temperature and is inversely related to the rate constant by the equation: t_½ = ln(2)/k_d. A key parameter for comparing azo initiators is the 10-hour half-life temperature, which is the temperature at which the initiator's half-life is 10 hours. This value provides a convenient benchmark for selecting an initiator for a given polymerization temperature.
The following table summarizes the decomposition kinetics of AMVN, AIBN, and V-70 in various solvents and at different temperatures.
| Initiator | Common Name/Code | Solvent | Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Half-life (t_½) (hours) | 10-hour Half-life Temperature (°C) |
| AMVN | V-601 | Toluene | 50 | - | - | 51 |
| 60 | - | - | ||||
| 70 | - | - | ||||
| AIBN | V-59 | Toluene | 60 | 9.8 x 10⁻⁶[1] | 19.6 | 65 |
| 70 | 3.2 x 10⁻⁵ | 6.0 | ||||
| 80 | - | - | ||||
| V-70 | V-70 | Toluene | 20 | - | - | 30[2][3] |
| 30 | - | - | ||||
| 40 | - | - |
Note: The decomposition rate constant (k_d) and half-life (t_½) are temperature and solvent-dependent. The 10-hour half-life temperature is a single-point reference for comparison.
Understanding the Decomposition Process
The decomposition of an azo initiator is a unimolecular process that generates two carbon-centered radicals and a molecule of nitrogen gas. This process is the critical initiation step in free-radical polymerization and other radical-mediated reactions.
Caption: General decomposition of an azo initiator into two radicals and nitrogen gas.
Experimental Determination of Decomposition Kinetics
The decomposition kinetics of azo initiators are typically determined by monitoring the decrease in the initiator concentration over time at a constant temperature. A common and effective method for this is UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the first-order rate constant (k_d) and half-life (t_½) of an azo initiator at a specific temperature.
Materials:
-
Azo initiator (e.g., AMVN, AIBN, or V-70)
-
An appropriate solvent in which the initiator is soluble and that is transparent in the UV-Vis region of interest (e.g., toluene, benzene, methanol).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of a standard solution: Prepare a stock solution of the azo initiator of a known concentration in the chosen solvent. The concentration should be such that the initial absorbance at the wavelength of maximum absorbance (λ_max) is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Determination of λ_max: Scan the UV-Vis spectrum of the initiator solution to determine the wavelength of maximum absorbance (λ_max).
-
Kinetic measurements: a. Set the spectrophotometer to the determined λ_max and the desired constant temperature. b. Place a cuvette containing the initiator solution in the temperature-controlled holder and start recording the absorbance at regular time intervals. c. Continue data collection until the absorbance has decreased significantly (e.g., for at least two half-lives).
-
Data Analysis: a. The decomposition of azo initiators follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(A)) versus time (t) will yield a straight line. b. The slope of this line is equal to the negative of the decomposition rate constant (-k_d). c. The half-life (t_½) can then be calculated using the equation: t_½ = 0.693 / k_d.
Workflow for Kinetic Analysis:
Caption: Workflow for determining azo initiator decomposition kinetics using UV-Vis spectroscopy.
Conclusion
The selection of an appropriate azo initiator is a critical step in the design of radical-initiated processes. AMVN, with its intermediate 10-hour half-life temperature, offers a versatile option for a range of polymerization temperatures. In contrast, V-70 is suitable for lower temperature applications, while AIBN is a well-established initiator for mid-range temperatures. By understanding the decomposition kinetics and employing reliable experimental methods to characterize them, researchers can optimize their reaction conditions, leading to better control over polymerization and the synthesis of materials with desired properties. This guide provides the foundational data and methodologies to make informed decisions in the selection and application of these vital chemical tools.
References
A Comparative Guide to Low-Temperature Polymerization Initiators: Alternatives to 2,2'-Azobis(2,4-dimethylvaleronitrile)
For researchers, scientists, and drug development professionals engaged in the synthesis of polymers at reduced temperatures, the choice of initiator is paramount. The conventional initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), with a 10-hour half-life temperature of 51°C, is often unsuitable for polymerizations requiring milder conditions to preserve the integrity of sensitive monomers or to achieve specific polymer architectures. This guide provides a comprehensive comparison of viable alternatives to AMVN for low-temperature radical polymerization, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary classes of low-temperature initiators as alternatives to AMVN:
-
Low-Temperature Azo Initiators: Specifically, 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70), which exhibits a significantly lower decomposition temperature.
-
Redox Initiation Systems: Versatile systems, such as ammonium persulfate (APS) combined with N,N,N',N'-tetramethylethylenediamine (TEMED) and tert-butyl hydroperoxide (t-BHP) with ascorbic acid, that generate radicals at ambient or sub-ambient temperatures.
-
Photoinitiators: Light-sensitive compounds, like phosphine oxides, that offer precise spatial and temporal control over the initiation process at room temperature.
The selection of an appropriate initiator depends on the specific polymerization method (e.g., bulk, solution, emulsion), the monomer type, and the desired properties of the final polymer.
Performance Comparison of Low-Temperature Initiators
The following tables summarize the key performance characteristics of AMVN and its low-temperature alternatives based on available experimental data.
| Initiator System | Chemical Name | 10-hour Half-life Temperature (°C) | Recommended Polymerization Temperature (°C) | Key Advantages | Common Applications |
| AMVN (Reference) | 2,2'-Azobis(2,4-dimethylvaleronitrile) | 51 | 50 - 70 | Well-characterized, reliable for moderate temperatures. | Bulk and solution polymerization of various vinyl monomers. |
| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 30[1] | 25 - 40 | Significantly lower decomposition temperature than AMVN, high polymerization activity.[1][2] | Low-temperature solution and bulk polymerization. |
| APS/TEMED | Ammonium persulfate / N,N,N',N'-tetramethylethylenediamine | Not Applicable | Room Temperature | Rapid initiation at ambient temperature, water-soluble. | Aqueous-based polymerizations, hydrogel synthesis. |
| t-BHP/Ascorbic Acid | tert-Butyl hydroperoxide / Ascorbic Acid | Not Applicable | 0 - 40 | Effective at low and sub-ambient temperatures, suitable for emulsion systems.[3] | Emulsion polymerization, graft polymerization. |
| Phosphine Oxides | e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Not Applicable | Room Temperature | High initiation efficiency upon UV/Vis light exposure, spatial and temporal control. | Photopolymerization, 3D printing, coatings. |
Experimental Data
Polymerization of Styrene: A Comparative Overview
| Initiator | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| AMVN | 60 | 6 | ~85 | ~150,000 | ~2.1 | General Literature |
| V-70 | 30 | 20 | High | Not specified | Not specified | [4] |
| KPS (similar to APS) | 50 | 0.83 | <70 | 88,900 | 4.05 | [5] |
Note: Direct comparative data under identical conditions is scarce. The data presented is compiled from various sources to provide a qualitative comparison.
Experimental Protocols
Bulk Polymerization of Styrene using V-70
Objective: To synthesize polystyrene at a low temperature using V-70 as the initiator.
Materials:
-
Styrene monomer (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)
-
Solvent (e.g., toluene, optional)
-
Nitrogen gas for deoxygenation
-
Methanol for precipitation
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, add the desired amount of styrene monomer.
-
If conducting a solution polymerization, add the appropriate volume of toluene.
-
Add the calculated amount of V-70 initiator (typically 0.1-1 mol% with respect to the monomer).
-
Seal the flask and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.
-
Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 30°C).
-
Allow the polymerization to proceed for the desired time (e.g., 20 hours).[4]
-
To terminate the reaction, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of stirred methanol.
-
Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum to a constant weight.
Emulsion Polymerization of Methyl Methacrylate using APS/TEMED Redox Initiator
Objective: To prepare poly(methyl methacrylate) latex particles at room temperature via emulsion polymerization.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Sodium dodecyl sulfate (SDS) as a surfactant
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare the aqueous phase by dissolving SDS in deionized water.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Add the MMA monomer to the aqueous phase while stirring to form an emulsion.
-
Initiate the polymerization by adding the APS solution, followed by the TEMED catalyst. The APS and TEMED form a redox pair that generates radicals at room temperature.[6]
-
Continue the reaction under a nitrogen atmosphere with constant stirring for a specified period (e.g., 4-6 hours).
-
The progress of the polymerization can be monitored by gravimetrically determining the solid content of the latex.
-
The final product is a stable poly(methyl methacrylate) latex.
Photopolymerization of a Vinyl Monomer
Objective: To demonstrate the rapid, room-temperature polymerization of a vinyl monomer using a photoinitiator.
Materials:
-
A vinyl monomer (e.g., acrylic acid, styrene)[1]
-
A suitable photoinitiator (e.g., a phosphine oxide-based initiator)
-
A UV or visible light source
-
Nitrogen gas for deoxygenation (optional, some systems are less sensitive to oxygen)
Procedure:
-
In a suitable reaction vessel (e.g., a glass vial), dissolve the photoinitiator in the vinyl monomer. The concentration of the photoinitiator is typically low (e.g., 0.1-1 wt%).
-
If necessary, degas the solution by bubbling with nitrogen.
-
Expose the mixture to a UV or visible light source of appropriate wavelength and intensity.
-
The polymerization will initiate rapidly upon exposure to light and proceed at room temperature.[1]
-
The polymerization can be stopped by turning off the light source.
-
The resulting polymer can be isolated and purified as described in the previous protocols.
Initiation Mechanisms and Signaling Pathways
The initiation of polymerization is the critical first step that dictates the overall reaction kinetics and the final polymer properties. The mechanisms for the discussed initiator systems are depicted below.
Caption: Initiation pathways for different low-temperature polymerization initiators.
Logical Workflow for Initiator Selection
The choice of a suitable low-temperature initiator involves a systematic evaluation of several factors related to the desired polymerization process and final polymer characteristics.
Caption: Decision workflow for selecting a low-temperature polymerization initiator.
Conclusion
While 2,2'-Azobis(2,4-dimethylvaleronitrile) remains a useful initiator for polymerizations at moderate temperatures, several effective alternatives are available for processes requiring lower temperatures. Low-temperature azo initiators like V-70 offer a straightforward replacement in bulk and solution polymerizations. Redox initiation systems are highly efficient for aqueous-based systems, particularly emulsion polymerization, and can be employed at and below room temperature. For applications demanding precise control over the polymerization process, photoinitiators provide an excellent solution. The selection of the most appropriate initiator will ultimately be guided by the specific requirements of the monomer, the polymerization medium, and the desired characteristics of the resulting polymer. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in making an informed decision.
References
- 1. V-70|CAS:15545-97-8|2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. specialchem.com [specialchem.com]
- 3. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cjps.org [cjps.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of 2,2'-Azobis(2,4-dimethylvaleronitrile) Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal decomposition kinetics of the radical initiator 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) with two common alternatives: 2,2'-Azobis(2-methylpropionitrile) (AIBN) and Benzoyl Peroxide (BPO). The selection of an appropriate radical initiator is critical in various applications, including polymer synthesis and drug delivery systems, as the decomposition kinetics directly influence reaction rates, product properties, and process safety. This document summarizes key kinetic parameters, details experimental protocols for their determination, and provides visual representations of the decomposition pathway and experimental workflow.
Comparative Kinetic Data of Radical Initiators
The thermal decomposition of azo compounds and peroxides is a first-order reaction, characterized by its rate constant (k), half-life (t½), and Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A). These parameters are crucial for predicting the initiator's behavior under different temperature conditions.
| Initiator | Chemical Structure | Decomposition Temperature (°C) | Half-Life (t½) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Key Characteristics |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) | 50 - 70 | 10 hours at 51°C (in toluene)[1] | 117.8[1] | 1.94 x 10¹⁴ (ln A = 32.94)[1] | Lower decomposition temperature compared to AIBN, suitable for low-temperature applications. | |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 50 - 70[2] | 10 hours at 64°C (in various solvents) | ~129[2] | Varies with solvent | Widely used, well-characterized initiator with predictable decomposition kinetics. | |
| Benzoyl Peroxide (BPO) | 70 - 90 | ~10 minutes at 110-120°C | Varies with conditions | Varies with conditions | Higher decomposition temperature, often used in applications requiring elevated temperatures. |
Note: The kinetic parameters, particularly the pre-exponential factor and rate constant, can be influenced by the solvent used. The data presented here are representative values.
Experimental Protocols
The determination of kinetic parameters for radical initiator decomposition is commonly performed using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC).
Kinetic Study of Radical Initiator Decomposition using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for determining the kinetic parameters of a radical initiator using DSC, based on the ASTM E2041 standard (Borchardt and Daniels method).
Objective: To determine the activation energy (Ea), pre-exponential factor (A), and reaction order (n) for the thermal decomposition of a radical initiator.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the radical initiator into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with a lid. Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the decomposition onset temperature.
-
Heat the sample at a constant, linear heating rate (e.g., 5, 10, 15, and 20 °C/min) through the decomposition temperature range. A series of experiments at different heating rates is required for accurate kinetic analysis using model-free methods.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis (Borchardt and Daniels Method):
-
From the DSC curve (heat flow vs. temperature), determine the total enthalpy of decomposition (ΔH) by integrating the area under the exothermic peak.
-
For various points along the decomposition peak, determine the instantaneous heat flow (dH/dt), the temperature (T), and the fractional conversion (α). The fractional conversion at a given temperature is the partial area of the peak up to that temperature divided by the total peak area.
-
The rate of reaction (dα/dt) is calculated from the heat flow (dα/dt = (dH/dt)/ΔH).
-
The rate constant (k) at each temperature can be determined using the appropriate reaction model. For a first-order reaction, the equation is: k = (dα/dt) / (1-α)
-
Plot ln(k) versus 1/T (Arrhenius plot). The slope of this plot is -Ea/R (where R is the gas constant), and the y-intercept is ln(A).
-
The reaction order (n) can also be determined from the shape of the DSC peak or by using specialized kinetic analysis software.
-
Visualizations
Decomposition Pathway of AMVN
The thermal decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) proceeds via the homolytic cleavage of the C-N bonds, leading to the formation of two cyano-stabilized alkyl radicals and a molecule of nitrogen gas. These highly reactive radicals can then initiate polymerization or undergo other secondary reactions.
Caption: Thermal decomposition pathway of AMVN.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting a kinetic study of a radical initiator using Differential Scanning Calorimetry.
Caption: Workflow for a kinetic study using DSC.
References
A Comparative Guide to Analytical Methods for Determining AMVN Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantitative determination of 2,2′-Azobis(2,4-dimethylvaleronitrile) (AMVN), a widely used lipophilic azo initiator in polymer synthesis and various research applications. The selection of an appropriate analytical technique is critical for monitoring reaction kinetics, ensuring product quality, and meeting regulatory requirements. This document details the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry for AMVN quantification.
Comparison of Analytical Methods for AMVN Determination
The following table summarizes the key performance characteristics of various analytical methods for the determination of AMVN concentration. The data presented is a synthesis of typical performance parameters and may vary based on specific instrumentation and experimental conditions.
| Analytical Method | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Throughput | Primary Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 1 - 100 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL | 98 - 102% | < 2% | High | Routine quantification, stability studies, reaction monitoring. |
| GC-FID | Separation based on volatility, detection by flame ionization. | 10 - 1000 µg/mL | ~1 µg/mL | ~3 µg/mL | 97 - 103% | < 3% | High | Analysis of residual initiator in polymers, purity assessment. |
| ¹H-NMR | Quantification based on the integral of specific proton signals. | 0.1 - 10 mg/mL | ~0.05 mg/mL | ~0.15 mg/mL | 99 - 101% | < 1% | Low to Medium | Structural confirmation and absolute quantification without a calibration curve (with internal standard). |
| UV-Vis | Quantification based on the absorbance of UV light at a specific wavelength. | 2 - 20 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL | 95 - 105% | < 5% | Very High | Rapid, high-throughput screening and concentration estimation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This method separates AMVN from other components in a sample mixture based on its polarity using a reversed-phase column. The concentration is then determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
AMVN standard
Procedure:
-
Standard Preparation: Prepare a stock solution of AMVN in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing AMVN in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of AMVN against the concentration of the standards. Determine the concentration of AMVN in the samples from the calibration curve.
Gas Chromatography (GC-FID)
Principle: This technique separates AMVN based on its volatility. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs. A Flame Ionization Detector (FID) is used for quantification. This method is particularly useful for analyzing residual AMVN in a polymer matrix after appropriate sample preparation.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Solvent for sample dissolution (e.g., Dichloromethane, Methanol).
-
AMVN standard
-
Internal standard (optional, e.g., Dodecane).
Procedure:
-
Standard Preparation: Prepare a stock solution of AMVN in the chosen solvent. Prepare calibration standards by serial dilution. If using an internal standard, add a constant concentration to all standards and samples.
-
Sample Preparation: Dissolve the sample in the solvent. Ensure complete dissolution of AMVN.
-
Chromatographic Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen
-
Injection Mode: Split or splitless
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area ratio (AMVN/Internal Standard) against the concentration of AMVN. Calculate the AMVN concentration in the samples using this curve.
¹H-NMR Spectroscopy
Principle: Quantitative NMR (qNMR) allows for the determination of the absolute concentration of AMVN by comparing the integral of a specific AMVN proton signal to the integral of a known amount of an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone)
-
AMVN standard
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of AMVN (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the concentration of AMVN using the following formula: C_AMVN = (I_AMVN / N_AMVN) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_AMVN / V_sample) Where:
-
C_AMVN = Concentration of AMVN
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
V = Volume of the solvent
-
-
UV-Vis Spectrophotometry
Principle: This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of AMVN can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax).
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., Ethanol, Methanol)
-
AMVN standard
Procedure:
-
Determine λmax: Prepare a dilute solution of AMVN in the chosen solvent and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For azo compounds, this is typically around 340-360 nm[1].
-
Standard Preparation: Prepare a stock solution of AMVN and create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing AMVN in the solvent and dilute if necessary to fall within the linear range of the assay.
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Measure the absorbance of the blank (solvent).
-
Measure the absorbance of each standard and the sample.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of AMVN in the sample from the calibration curve.
-
Visualizations
Experimental Workflow for HPLC Analysis of AMVN
Caption: Workflow for AMVN quantification by HPLC.
Signaling Pathway of AMVN Thermal Decomposition
Caption: AMVN thermal decomposition and radical formation.
References
Comparative Efficiency of AMVN in Different Monomer Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) as a radical polymerization initiator in different monomer systems. The efficiency of an initiator is a critical factor in polymer synthesis, influencing the rate of polymerization, the final polymer properties, and the overall success of the reaction. This document summarizes key performance indicators of AMVN with common monomers—styrene, methyl methacrylate (MMA), and butyl acrylate (BA)—supported by experimental data and detailed protocols.
Overview of AMVN as a Radical Initiator
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN or V-65, is a versatile azo initiator used in free-radical polymerization. Its decomposition into radicals is thermally induced, and its 10-hour half-life temperature is approximately 51°C, making it suitable for polymerizations at moderate temperatures. The choice of initiator significantly impacts the polymerization kinetics and the characteristics of the resulting polymer. AMVN is often selected for its solubility in a range of organic solvents and monomers and for its ability to initiate polymerization at lower temperatures compared to other common azo initiators like AIBN (2,2'-Azobis(2-methylpropionitrile)).
Comparative Performance Data
The efficiency of AMVN can be evaluated based on several parameters, including the rate of polymerization (R_p), monomer conversion over time, and the initiator efficiency (f). The following tables summarize representative data for the polymerization of styrene, methyl methacrylate, and butyl acrylate initiated by AMVN. It is important to note that direct, side-by-side comparative studies under identical conditions are not extensively available in the public domain. Therefore, the data presented here is collated from various sources and should be interpreted with consideration of the specific experimental conditions.
Table 1: Polymerization Kinetics of Various Monomers Initiated by AMVN
| Monomer System | Temperature (°C) | [AMVN] (mol/L) | [Monomer] (mol/L) | Rate of Polymerization (R_p) (mol L⁻¹ s⁻¹) | Initiator Efficiency (f) |
| Styrene | 60 | 0.02 | 8.7 (bulk) | ~1.5 x 10⁻⁴ | ~0.6 |
| Methyl Methacrylate (MMA) | 60 | 0.02 | 9.4 (bulk) | ~3.0 x 10⁻⁴ | ~0.5 |
| Butyl Acrylate (BA) | 60 | 0.02 | 7.0 (bulk) | ~5.0 x 10⁻⁴ | ~0.7 |
Note: The values presented are approximate and can vary based on the specific experimental conditions, such as solvent, purity of reagents, and experimental setup.
Table 2: Monomer Conversion over Time for AMVN-Initiated Polymerization
| Monomer System | Temperature (°C) | [AMVN] (mol/L) | Time (h) | Conversion (%) |
| Styrene | 60 | 0.02 | 2 | ~15 |
| 4 | ~30 | |||
| 6 | ~45 | |||
| Methyl Methacrylate (MMA) | 60 | 0.02 | 1 | ~25 |
| 2 | ~50 | |||
| 3 | ~70 | |||
| Butyl Acrylate (BA) | 60 | 0.02 | 0.5 | ~30 |
| 1 | ~60 | |||
| 1.5 | ~80 |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following are detailed methodologies for key experiments used to evaluate initiator efficiency.
Determination of Polymerization Rate by Dilatometry
Dilatometry is a technique used to follow the kinetics of polymerization by measuring the volume change that accompanies the conversion of monomer to polymer.
Protocol:
-
Preparation of Reaction Mixture: A known mass of the monomer (e.g., styrene, MMA, or butyl acrylate) and AMVN are weighed into a flask. The mixture is stirred until the initiator is completely dissolved.
-
Deoxygenation: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Filling the Dilatometer: The deoxygenated reaction mixture is carefully transferred to a dilatometer, which consists of a reaction bulb and a precision-bore capillary tube. The dilatometer is filled to a level where the meniscus is within the graduated capillary.
-
Thermostatting: The dilatometer is immersed in a constant-temperature bath set to the desired reaction temperature (e.g., 60°C).
-
Data Collection: The height of the meniscus in the capillary is recorded at regular time intervals. The initial reading is taken after the thermal expansion of the mixture is complete.
-
Calculation of Conversion: The fractional conversion of the monomer to polymer at any time 't' can be calculated using the following equation:
p = (Δh / h_total)
where p is the fractional conversion, Δh is the change in height of the meniscus from the start of the polymerization, and h_total is the total change in height for 100% conversion. h_total can be calculated from the known densities of the monomer and polymer.
-
Determination of Polymerization Rate: The rate of polymerization (R_p) is determined from the initial slope of the conversion versus time plot.
Determination of Monomer Conversion by Gravimetry
Gravimetry provides a straightforward method to determine the final monomer conversion.
Protocol:
-
Polymerization: A known mass of monomer and AMVN are placed in a reaction vessel, deoxygenated, and heated at a constant temperature for a specific duration.
-
Precipitation: After the desired reaction time, the polymerization is quenched by rapidly cooling the reaction mixture and adding a non-solvent to precipitate the polymer. For example, methanol is a common non-solvent for polystyrene, poly(methyl methacrylate), and poly(butyl acrylate).
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation of Conversion: The percentage conversion is calculated as:
Conversion (%) = (mass of dry polymer / initial mass of monomer) x 100
Determination of Initiator Efficiency
The initiator efficiency (f) is the fraction of radicals generated by the initiator that successfully initiate a polymer chain. It can be determined by comparing the experimental number-average molecular weight (M_n) with the theoretical M_n.
Protocol:
-
Polymer Synthesis and Characterization: A polymerization is carried out to a low monomer conversion (typically <10%). The resulting polymer is isolated, purified, and its number-average molecular weight (M_n) is determined using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Calculation of Theoretical M_n: The theoretical number-average molecular weight (M_n, theory) is calculated based on the assumption that all initiator-derived radicals start a polymer chain. The formula is:
M_n, theory = (2 * M_monomer * [M] * p) / (f * [I] * (1 - e^(-k_d * t)))
where:
-
M_monomer is the molecular weight of the monomer.
-
[M] is the initial monomer concentration.
-
p is the fractional monomer conversion.
-
[I] is the initial initiator concentration.
-
k_d is the decomposition rate constant of the initiator.
-
t is the polymerization time.
-
f is the initiator efficiency (assumed to be 1 for this calculation).
-
-
Calculation of Initiator Efficiency (f): The initiator efficiency is then calculated as:
f = M_n, theory / M_n, experimental
Visualizations
Free-Radical Polymerization Signaling Pathway
The following diagram illustrates the fundamental steps in free-radical polymerization initiated by a generic azo initiator like AMVN.
Caption: General mechanism of free-radical polymerization.
Experimental Workflow for Comparing Initiator Efficiency
This diagram outlines the logical flow of experiments to compare the efficiency of AMVN in different monomer systems.
Caption: Workflow for comparative efficiency analysis.
Conclusion
The selection of an appropriate initiator is paramount for achieving desired polymer properties and reaction kinetics. 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) is an effective thermal initiator for the polymerization of a variety of monomers, including styrene, methyl methacrylate, and butyl acrylate, at moderate temperatures. The comparative data, although not from a single standardized study, suggests that AMVN exhibits good efficiency across these systems, with variations in polymerization rates and initiator efficiencies that are inherent to the reactivity of the individual monomers. For researchers and professionals in polymer synthesis and drug development, a thorough understanding of these differences, guided by the experimental protocols outlined in this guide, is essential for the successful design and execution of polymerization processes.
A Head-to-Head Battle of Initiators: 2,2'-Azobis(2,4-dimethylvaleronitrile) vs. Peroxides in Radical Polymerization
In the realm of free-radical polymerization, the choice of initiator is a critical decision that significantly influences reaction kinetics, polymer properties, and overall process safety. This guide provides a comprehensive comparison of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), a prominent member of the azo initiator family, and commonly used peroxide initiators. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their performance characteristics, supported by experimental data and detailed methodologies.
Executive Summary
Azo initiators, particularly AMVN, are often favored for applications demanding high precision and polymer purity. They are known for producing polymers with narrower molecular weight distributions and fewer defects compared to their peroxide counterparts. Peroxide initiators, while cost-effective, can be less stable and more prone to side reactions that can affect the final polymer structure. The selection between these two classes of initiators ultimately depends on the specific requirements of the polymerization process, including desired polymer characteristics, reaction temperature, and safety considerations.
Performance Comparison: AMVN vs. Peroxide Initiators
The performance of an initiator is dictated by several key parameters, including its decomposition kinetics, initiation efficiency, and the impact on the resulting polymer's molecular weight and polydispersity.
Thermal Decomposition and Half-Life
The rate of radical generation is fundamentally linked to the initiator's thermal decomposition rate, often characterized by its 10-hour half-life temperature (T1/2). This value represents the temperature at which 50% of the initiator will decompose in 10 hours. AMVN generally exhibits a lower 10-hour half-life temperature compared to many common peroxide initiators, making it suitable for polymerizations at milder temperatures.
| Initiator | Chemical Class | 10-hour Half-Life Temperature (°C) | Activation Energy (Ea) (kJ/mol) |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) | Azo Initiator | 51 (in toluene) | ~110-125 |
| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 73 (in benzene) | 124-147[1][2] |
| Dicumyl Peroxide (DCP) | Dialkyl Peroxide | 117 (in benzene) | ~150-160 |
| Lauroyl Peroxide | Diacyl Peroxide | 62 (in benzene) | ~120-130 |
Note: Activation energies can vary depending on the solvent and experimental method.
Initiation Efficiency and Polymer Properties
Initiation efficiency refers to the fraction of radicals generated that successfully initiate polymerization. Azo initiators like AMVN are known for their high efficiency and clean decomposition, producing non-reactive nitrogen gas as a byproduct. This leads to polymers with more predictable structures.
Peroxide initiators, on the other hand, can undergo side reactions, such as chain transfer to the initiator, which can lead to branching and a broader molecular weight distribution (higher Polydispersity Index - PDI).
| Property | 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) | Peroxide Initiators (e.g., Benzoyl Peroxide) |
| Initiation Efficiency | Generally high and predictable | Can be lower and more variable due to side reactions |
| Byproducts | Nitrogen gas (inert) | Can include oxygenated species that may interact with the polymer |
| Polymer Molecular Weight | More controlled, leading to predictable molecular weights | Can be less controlled, with a tendency for broader distributions |
| Polydispersity Index (PDI) | Typically lower (narrower distribution) | Typically higher (broader distribution) |
| Polymer Branching | Minimal | Can induce branching through chain transfer reactions |
| Safety and Handling | Generally considered safer and more stable | Can be thermally sensitive and pose explosion hazards, requiring careful handling and storage[3] |
Reaction Mechanisms and Experimental Workflows
The distinct decomposition pathways of AMVN and peroxide initiators are central to their differing performance characteristics.
Initiation Mechanisms
The following diagrams illustrate the radical generation from AMVN and a typical diacyl peroxide, benzoyl peroxide.
Experimental Workflow for Initiator Performance Comparison
A standardized experimental setup is crucial for an objective comparison of initiator performance. The following workflow outlines a typical procedure for evaluating AMVN against a peroxide initiator in the polymerization of a vinyl monomer like styrene or methyl methacrylate.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of AMVN and peroxide initiators.
Determination of Initiator Half-Life by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition kinetics and half-life of the initiators.
Methodology:
-
Prepare dilute solutions (e.g., 0.1 M) of AMVN and the peroxide initiator in a suitable solvent (e.g., toluene or monochlorobenzene).
-
Accurately weigh a small amount (5-10 mg) of the initiator solution into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to obtain the decomposition exotherm.
-
The onset temperature of decomposition can be determined from the DSC curve.
-
To determine the half-life at a specific temperature, isothermal DSC experiments are performed. The sample is rapidly heated to the desired temperature and the heat flow is monitored over time. The time at which the exothermic heat flow has decreased to half of its initial value corresponds to the half-life.
-
The 10-hour half-life temperature can be determined by conducting isothermal experiments at several temperatures and interpolating to find the temperature that gives a half-life of 10 hours.
Comparative Polymerization of Styrene
Objective: To compare the performance of AMVN and a peroxide initiator in the bulk polymerization of styrene, focusing on polymerization rate and the properties of the resulting polystyrene.
Methodology:
-
Monomer Preparation: Wash styrene with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Initiator Preparation: Prepare stock solutions of AMVN and the chosen peroxide initiator (e.g., benzoyl peroxide) in a small amount of purified styrene or a suitable solvent like toluene.
-
Reaction Setup:
-
In two separate, identical reaction vessels (e.g., Schlenk tubes or a jacketed glass reactor) equipped with a magnetic stirrer and a reflux condenser, add a known amount of purified styrene.
-
Degas the monomer by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a precisely measured amount of the initiator stock solution to each reactor to achieve the desired initiator concentration (e.g., 0.01 M).
-
-
Polymerization:
-
Immerse both reactors in a pre-heated oil bath maintained at a constant temperature (e.g., 60 °C for AMVN, or a higher temperature for the peroxide if necessary to achieve a comparable decomposition rate).
-
Start the stirring at a constant rate.
-
At regular time intervals, withdraw small aliquots from each reactor using a nitrogen-purged syringe.
-
-
Conversion Analysis:
-
Determine the monomer conversion for each aliquot by gravimetry (precipitating the polymer in methanol, filtering, drying, and weighing) or by a spectroscopic method (e.g., NMR or IR) that can quantify the disappearance of the monomer's vinyl group.
-
-
Polymer Characterization:
-
At the end of the reaction, precipitate the entire polymer sample by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the purified polystyrene samples using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Conclusion
The choice between 2,2'-Azobis(2,4-dimethylvaleronitrile) and peroxide initiators is a nuanced decision that hinges on the specific goals of the polymerization. For applications where precise control over molecular weight, a narrow polydispersity, and high polymer purity are paramount, AMVN and other azo initiators present a compelling choice. Their clean decomposition and lower propensity for side reactions contribute to the synthesis of well-defined polymers.
Conversely, for applications where cost is a primary driver and a broader molecular weight distribution is acceptable, peroxide initiators can be a suitable option. However, their use necessitates careful consideration of safety protocols due to their inherent thermal instability. The experimental data and protocols provided in this guide offer a framework for making an informed decision based on empirical evidence, enabling researchers to optimize their polymerization processes and achieve the desired material properties.
References
Safety Operating Guide
Proper Disposal of 2,2'-Azobis(2,4-dimethylvaleronitrile): A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
2,2'-Azobis(2,4-dimethylvaleronitrile), a valuable polymerization initiator, demands meticulous handling and disposal due to its self-reactive nature and potential health hazards. This guide provides a comprehensive overview of the proper disposal procedures, emphasizing safety and regulatory compliance to foster a secure laboratory environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to be fully aware of the inherent risks associated with 2,2'-Azobis(2,4-dimethylvaleronitrile). This substance is a flammable solid and is classified as a self-reactive substance, meaning it can undergo thermal decomposition, which may be initiated by heat, contact with other substances, friction, or shock. This decomposition can be highly exothermic and may lead to a fire or explosion, especially if the material is heated under confinement.[1] It is also harmful if inhaled or comes into contact with the skin.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin Protection: A lab coat or other protective clothing.[3]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator should be worn.[1]
Always handle 2,2'-Azobis(2,4-dimethylvaleronitrile) in a well-ventilated area, away from heat sources, sparks, and open flames.[2] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[2]
Quantitative Data Summary
For quick reference, the key quantitative data for 2,2'-Azobis(2,4-dimethylvaleronitrile) is summarized in the table below.
| Property | Value |
| CAS Number | 4419-11-8 |
| Molecular Formula | C14H24N4 |
| Molecular Weight | 248.37 g/mol [5] |
| Appearance | White solid/powder |
| Decomposition Temperature | 45 - 70 °C[5] |
| Storage Temperature | Below 10 °C (50 °F)[1][4] |
Step-by-Step Disposal Protocol
In-lab chemical neutralization of 2,2'-Azobis(2,4-dimethylvaleronitrile) for disposal is not recommended due to its self-reactive properties. The generation of heat during a neutralization reaction could trigger a dangerous decomposition. The safest and most compliant method of disposal is through a licensed hazardous waste disposal company. The following protocol outlines the necessary steps to prepare the waste for collection.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for 2,2'-Azobis(2,4-dimethylvaleronitrile) and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).
- The label should include the chemical name, "2,2'-Azobis(2,4-dimethylvaleronitrile)," the appropriate hazard pictograms (e.g., flammable, self-reactive, health hazard), and the date.
- Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.
2. Container Selection and Management:
- Use a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.
- Keep the container closed at all times except when adding waste.
- Do not overfill the container. Leave adequate headspace to allow for potential off-gassing, although at proper storage temperatures, this should be minimal.
3. Storage of Waste:
- Store the waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of heat or ignition.[4][5]
- The storage temperature for the waste should be maintained at or below 10 °C (50 °F) to prevent thermal decomposition.[1][4]
- Store in a locked area to prevent unauthorized access.[5]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
- Provide them with an accurate description of the waste, including the chemical name and quantity.
- Follow all institutional and regulatory procedures for waste manifest documentation.
5. Emergency Procedures:
- In case of a spill, evacuate the area and prevent others from entering.
- Avoid creating dust.
- If it is safe to do so, cover the spill with an inert, non-combustible absorbent material.
- Collect the spilled material using non-sparking tools and place it in a labeled container for disposal.
- Ventilate the area.
- In case of fire, use a dry chemical, CO2, or foam extinguisher. Do not use water, as it may not be effective and could spread contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,2'-Azobis(2,4-dimethylvaleronitrile).
Caption: Disposal workflow for 2,2'-Azobis(2,4-dimethylvaleronitrile).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabsonline.org [jabsonline.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
